Isobutyryl Meldrum's Acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(1-hydroxy-2-methylpropylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-5(2)7(11)6-8(12)14-10(3,4)15-9(6)13/h5,11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAIJVQVOJMDFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C1C(=O)OC(OC1=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716083 | |
| Record name | 5-(1-Hydroxy-2-methylpropylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84794-38-7 | |
| Record name | 5-(1-Hydroxy-2-methylpropylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Isobutyryl Meldrum's Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Isobutyryl Meldrum's Acid (also known as 5-(2-methylpropanoyl)-2,2-dimethyl-1,3-dioxane-4,6-dione). The protocol detailed herein is adapted from a well-established procedure for the acylation of Meldrum's acid and is intended to serve as a foundational method for laboratory-scale preparation. This document includes a detailed experimental protocol, tables of reactants and their properties, and visualizations of the chemical transformation and experimental workflow.
Overview and Principle
The synthesis of this compound is achieved through the C-acylation of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with isobutyryl chloride. Meldrum's acid possesses a highly acidic methylene group (C5) flanked by two carbonyl groups, making it readily deprotonated by a mild base, such as pyridine, to form a nucleophilic enolate. This enolate then reacts with the electrophilic carbonyl carbon of isobutyryl chloride in a nucleophilic acyl substitution reaction to yield the target product. The reaction is typically carried out in an anhydrous aprotic solvent, such as dichloromethane, at reduced temperatures to control the reactivity of the acyl chloride.
Reactant and Product Data
A summary of the key reactants and the product, including their chemical structures and relevant physical properties, is presented below.
| Compound Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role | CAS Number |
| Meldrum's Acid | C₆H₈O₄ | 144.13 | Starting Material | 2033-24-1 | |
| Isobutyryl Chloride | C₄H₇ClO | 106.55 | Acylating Agent | 79-30-1 | |
| Pyridine | C₅H₅N | 79.10 | Base | 110-86-1 | |
| Dichloromethane | CH₂Cl₂ | 84.93 | Solvent | 75-09-2 | |
| This compound | C₁₀H₁₄O₅ | 214.22 | Product | 84794-38-7 |
Experimental Protocol
This protocol is adapted from a general and reliable procedure for the synthesis of acyl Meldrum's acids published in Organic Syntheses.[1]
Materials:
-
Recrystallized Meldrum's acid
-
Freshly distilled isobutyryl chloride
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
2 N Hydrochloric acid (HCl)
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottomed flask with a magnetic stirrer and a dropping funnel
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 300-mL round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve recrystallized Meldrum's acid (0.165 mol, 23.78 g) in anhydrous dichloromethane (65 mL).
-
Base Addition: Cool the flask in an ice bath. Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous pyridine (0.40 mol, 32.2 mL) dropwise to the stirred solution over a period of 10 minutes. The solution should remain clear and colorless.
-
Acylation: Prepare a solution of freshly distilled isobutyryl chloride (0.16 mol, 16.9 mL) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the reaction mixture over a 2-hour period while maintaining the temperature at 0 °C with the ice bath.
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional hour, followed by stirring for one more hour at room temperature. The mixture may become cloudy and orange.
-
Workup - Acid Wash: Dilute the reaction mixture with dichloromethane (35 mL) and pour it into a separatory funnel containing 100 mL of 2 N hydrochloric acid and crushed ice. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice with 25-mL portions of dichloromethane.
-
Washing: Combine the organic layers and wash them twice with 25-mL portions of 2 N hydrochloric acid, followed by one wash with 30 mL of saturated sodium chloride solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound, which is expected to be a pale-yellow solid.
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system, such as ether-hexane or dichloromethane-hexane, to yield a crystalline solid.
Quantitative Data Summary
| Parameter | Value/Description | Citation |
| Typical Yield (Analogous Reaction) | 97% (crude) | [1] |
| Appearance | Expected to be a pale-yellow solid | [1] |
| Melting Point | Not reported. For comparison, 2,2-dimethyl-5-phenylacetyl-1,3-dioxane-4,6-dione has a melting point of 96–97 °C (decomposes). | [1] |
Characterization Data (Predicted/Analogous):
-
¹H NMR: The proton NMR spectrum is expected to show signals for the gem-dimethyl protons of the Meldrum's acid core (singlet, ~1.7 ppm), a methine proton from the isobutyryl group (septet), and the methyl protons of the isobutyryl group (doublet). Due to the enol form, a broad singlet at a downfield chemical shift (e.g., >10 ppm) corresponding to the enolic proton may also be observed.
-
¹³C NMR: The carbon NMR spectrum should display characteristic signals for the carbonyl carbons of the Meldrum's acid ring and the isobutyryl group, the quaternary carbon of the dioxinone ring, and the carbons of the isobutyryl alkyl chain.
Visualizations
Synthesis Pathway
The following diagram illustrates the chemical transformation from Meldrum's acid to this compound.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
This diagram outlines the major steps in the experimental protocol.
Caption: Step-by-step workflow for the synthesis and purification.
Disclaimer: This guide is intended for informational purposes for qualified individuals. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional guidelines. The provided protocol is an adaptation, and optimization may be required to achieve desired results.
References
physical properties of Isobutyryl Meldrum's Acid
An In-depth Technical Guide to the Physical Properties of Isobutyryl Meldrum's Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, identified by the CAS Number 84794-38-7, is a derivative of Meldrum's acid, a versatile reagent in organic synthesis.[1][2] Its formal IUPAC name is 2,2-dimethyl-5-(2-methylpropanoyl)-1,3-dioxane-4,6-dione . The structure incorporates the rigid 1,3-dioxane-4,6-dione backbone of Meldrum's acid, functionalized with an isobutyryl group at the C5 position. This modification makes it a valuable intermediate for the synthesis of more complex molecules, particularly β-keto esters and various heterocyclic compounds.[3][4] Like its parent compound, this compound is noted for the high acidity of the C5 proton (in its non-acylated form) and the high reactivity of the acyl group, making it a potent acylating agent.[5]
Chemical and Physical Properties
The available quantitative data for this compound are summarized in the table below. It is important to note that while the parent compound, Meldrum's acid, is a crystalline solid, this compound is described as an oil, suggesting a melting point below room temperature.[3][5]
| Property | Value | Reference |
| CAS Number | 84794-38-7 | [1] |
| Molecular Formula | C₁₀H₁₄O₅ | [1] |
| Molecular Weight | 214.22 g/mol | [1] |
| Appearance | Light Brown Oil | [3] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate | [3] |
| Storage Condition | -20°C Freezer | [3] |
For comparative purposes, the physical properties of the parent compound, 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) , are as follows:
-
Melting Point: 92-96 °C (decomposes)[6]
-
Density: Approximately 1.13 g/cm³[7]
-
Appearance: White to light yellow crystalline solid[7]
Spectral Data
-
¹H NMR: The spectrum would be expected to show signals for the gem-dimethyl protons of the dioxane ring, and characteristic signals for the isobutyryl group (a septet for the CH proton and a doublet for the two methyl groups).
-
¹³C NMR: The spectrum would feature characteristic peaks for the carbonyl carbons of the Meldrum's acid ring and the isobutyryl group, as well as signals for the quaternary carbon and the gem-dimethyl carbons of the dioxane ring.
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. Acylated Meldrum's acids typically show multiple strong peaks in the region of 1700-1800 cm⁻¹.
Experimental Protocols
Synthesis of this compound via Acylation
The synthesis of this compound is typically achieved through the acylation of Meldrum's acid with isobutyryl chloride in the presence of a base, such as pyridine.[8][9] The following is a representative experimental protocol adapted from general procedures for the acylation of Meldrum's acid.
Materials:
-
2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid)
-
Isobutyryl chloride
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
2 N Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of Meldrum's acid (1.0 eq) in anhydrous dichloromethane is prepared in a round-bottomed flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere (e.g., argon or nitrogen).
-
The flask is cooled to 0 °C in an ice bath.
-
Anhydrous pyridine (2.0-2.5 eq) is added dropwise to the stirred solution.[8]
-
A solution of freshly distilled isobutyryl chloride (1.0-1.1 eq) in anhydrous dichloromethane is added dropwise via the addition funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.[8]
-
After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour, followed by stirring for another hour at room temperature to ensure the reaction goes to completion.[8]
-
The reaction mixture is then diluted with dichloromethane and poured into a separatory funnel containing cold 2 N HCl to neutralize the pyridine.
-
The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane.[8]
-
The combined organic layers are washed sequentially with 2 N HCl and saturated brine, then dried over anhydrous sodium sulfate.[8]
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound, which can be purified further if necessary, typically by column chromatography.
Visualization of Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 84794-38-7 [chemicalbook.com]
- 3. theclinivex.com [theclinivex.com]
- 4. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 5. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 6. chemicalpoint.eu [chemicalpoint.eu]
- 7. 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) Online | 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) Manufacturer and Suppliers [scimplify.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to Isobutyryl Meldrum's Acid (CAS 84794-38-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyryl Meldrum's Acid, with the Chemical Abstracts Service (CAS) number 84794-38-7, is a versatile reagent in organic synthesis, belonging to the family of acyl Meldrum's acids. These compounds are noted for their high reactivity and serve as valuable intermediates in the creation of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and its applications, particularly in the realm of medicinal chemistry and drug development.
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) itself is a highly acidic cyclic ester of malonic acid.[1][2] The presence of the isobutyryl group at the 5-position of the Meldrum's acid scaffold imparts specific reactivity, making it a key building block for the synthesis of various β-keto esters and amides, which are important pharmacophores in many biologically active molecules.[1][3][4]
Chemical and Physical Properties
While specific experimental data for this compound is not widely published, its properties can be inferred from those of Meldrum's acid and its other acyl derivatives.
Table 1: General Properties of this compound
| Property | Value | Source/Reference |
| CAS Number | 84794-38-7 | [4] |
| Molecular Formula | C10H14O5 | Inferred |
| Molecular Weight | 214.22 g/mol | Inferred |
| Appearance | Expected to be a solid or oil | [4] |
| Solubility | Likely soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate | [4] |
Synthesis of this compound
The synthesis of this compound is not explicitly detailed in publicly available literature. However, a general and reliable method for the acylation of Meldrum's acid can be adapted for its preparation. The following protocol is based on a well-established procedure for the synthesis of acyl Meldrum's acids.
Experimental Protocol: Acylation of Meldrum's Acid
This procedure is adapted from a general method for the C-acylation of Meldrum's acid.
Materials:
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Isobutyryl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (2 N)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve Meldrum's acid in anhydrous dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add anhydrous pyridine to the stirred solution.
-
In a separate dropping funnel, prepare a solution of isobutyryl chloride in anhydrous dichloromethane.
-
Add the isobutyryl chloride solution dropwise to the cooled Meldrum's acid solution over a period of 1-2 hours.
-
After the addition is complete, continue stirring the reaction mixture at 0°C for one hour, followed by stirring at room temperature for another hour.
-
Pour the reaction mixture into a separatory funnel containing crushed ice and 2 N hydrochloric acid.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 2 N hydrochloric acid and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography.
// Nodes MeldrumsAcid [label="Meldrum's Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; IsobutyrylChloride [label="Isobutyryl\nChloride", fillcolor="#F1F3F4", fontcolor="#202124"]; Pyridine [label="Pyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; DCM [label="Dichloromethane\n(Solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; ReactionMixture [label="Reaction Mixture", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Workup [label="Aqueous Workup\n(HCl, Brine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification\n(Recrystallization/\nChromatography)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Isobutyryl\nMeldrum's Acid", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges MeldrumsAcid -> ReactionMixture; IsobutyrylChloride -> ReactionMixture; Pyridine -> ReactionMixture [label="Base"]; DCM -> ReactionMixture; ReactionMixture -> Workup; Workup -> Purification; Purification -> Product; }
Caption: General workflow for the synthesis of this compound.
Spectroscopic Characterization
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Signals |
| ¹H NMR | Signals corresponding to the gem-dimethyl protons of the Meldrum's acid core, a methine proton, and signals for the isobutyryl group (a septet and a doublet). |
| ¹³C NMR | Carbonyl signals for the dione and the isobutyryl ketone, signals for the quaternary and methine carbons of the Meldrum's acid ring, and signals for the isobutyryl group carbons. |
| FT-IR (cm⁻¹) | Strong carbonyl stretching frequencies characteristic of the dione system and the ketone. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Applications in Drug Development and Organic Synthesis
Acyl derivatives of Meldrum's acid are highly valuable in organic synthesis due to their ability to act as masked malonic acid monoesters. They are primarily used in the synthesis of β-keto esters and β-keto amides, which are key structural motifs in a wide range of pharmaceuticals and natural products.[3][4]
Synthesis of β-Keto Esters
This compound can be readily converted to various β-keto esters by reaction with alcohols under thermal or acid-catalyzed conditions. This reaction proceeds via the formation of a highly reactive acylketene intermediate.
Experimental Protocol: Synthesis of a β-Keto Ester
-
Dissolve this compound in a suitable alcohol (e.g., methanol, ethanol, or tert-butanol).
-
Heat the solution to reflux for several hours until the reaction is complete (monitored by TLC).
-
Remove the excess alcohol under reduced pressure.
-
The resulting crude β-keto ester can be purified by distillation or column chromatography.
// Nodes IsobutyrylMeldrumsAcid [label="Isobutyryl\nMeldrum's Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alcohol [label="Alcohol\n(R-OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Heat [label="Heat", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; BetaKetoEster [label="β-Keto Ester", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges IsobutyrylMeldrumsAcid -> Heat; Alcohol -> Heat; Heat -> BetaKetoEster; }
Caption: Reaction of this compound with an alcohol to form a β-keto ester.
Synthesis of β-Keto Amides
Similarly, the reaction of this compound with primary or secondary amines yields β-keto amides. This transformation is highly efficient and provides access to a diverse range of amide-containing compounds.[5]
Experimental Protocol: Synthesis of a β-Keto Amide
-
Dissolve this compound in an inert solvent such as toluene or THF.
-
Add the desired amine to the solution.
-
Heat the reaction mixture to reflux for several hours.
-
After cooling, the reaction mixture can be worked up by washing with dilute acid and brine.
-
The crude product can be purified by recrystallization or column chromatography.
// Nodes IsobutyrylMeldrumsAcid [label="Isobutyryl\nMeldrum's Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amine [label="Amine\n(R₂NH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Heat [label="Heat", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; BetaKetoAmide [label="β-Keto Amide", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges IsobutyrylMeldrumsAcid -> Heat; Amine -> Heat; Heat -> BetaKetoAmide; }
Caption: Reaction of this compound with an amine to form a β-keto amide.
While specific examples of this compound in the synthesis of marketed drugs are not readily found in the literature, the β-keto ester and β-keto amide moieties it can generate are present in numerous bioactive molecules, including antibiotics, anti-inflammatory agents, and central nervous system drugs. Therefore, it serves as a crucial building block for the discovery and development of new therapeutic agents.
Signaling Pathways and Logical Relationships
The primary role of this compound in a drug development context is as a synthetic intermediate. Its direct interaction with biological signaling pathways is not its intended function. However, the molecules synthesized from this compound can be designed to target a multitude of signaling pathways implicated in various diseases. The logical relationship is therefore indirect, as depicted in the following diagram.
// Nodes IMA [label="Isobutyryl\nMeldrum's Acid", fillcolor="#4285F4", fontcolor="#FFFFFF", width=2]; BKE [label="β-Keto Esters", fillcolor="#34A853", fontcolor="#FFFFFF", width=2]; BKA [label="β-Keto Amides", fillcolor="#EA4335", fontcolor="#FFFFFF", width=2]; Bioactive [label="Bioactive Molecules\n(e.g., Drug Candidates)", fillcolor="#FBBC05", fontcolor="#202124", width=2.5]; Target [label="Biological Target\n(e.g., Enzyme, Receptor)", fillcolor="#F1F3F4", fontcolor="#202124", width=2.5]; Pathway [label="Signaling Pathway\nModulation", fillcolor="#F1F3F4", fontcolor="#202124", width=2.5]; Effect [label="Therapeutic Effect", fillcolor="#F1F3F4", fontcolor="#202124", width=2.5];
// Edges IMA -> BKE [label=" + Alcohol"]; IMA -> BKA [label=" + Amine"]; BKE -> Bioactive; BKA -> Bioactive; Bioactive -> Target [label=" interacts with"]; Target -> Pathway [label=" modulates"]; Pathway -> Effect; }
Caption: The role of this compound in the drug development pipeline.
Conclusion
This compound is a reactive and versatile synthetic intermediate with significant potential in organic synthesis and drug discovery. Its ability to serve as a precursor to β-keto esters and β-keto amides makes it a valuable tool for medicinal chemists. While specific physical and spectral data for this compound are not extensively documented, its synthesis and reactivity can be reliably predicted based on the well-established chemistry of Meldrum's acid and its derivatives. Further research into the applications of this specific reagent could unveil novel synthetic routes to important pharmaceutical agents.
References
An In-depth Technical Guide on the Thermal Stability of Isobutyryl Meldrum's Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isobutyryl Meldrum's acid, a derivative of Meldrum's acid, is a versatile reagent in organic synthesis, valued for its ability to generate isobutyrylketene upon thermolysis. This highly reactive intermediate is a powerful tool for the construction of complex molecular architectures, particularly in the development of novel pharmaceutical compounds. Understanding the thermal stability of this compound is paramount for its effective and safe utilization in synthetic protocols. This technical guide provides a comprehensive overview of the thermal properties of this compound, including its decomposition pathway and key stability data. Detailed experimental protocols for its synthesis and thermal analysis are presented to aid researchers in their practical applications.
Introduction
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and its derivatives are renowned for their high acidity and reactivity, making them invaluable building blocks in organic chemistry.[1] Acyl derivatives of Meldrum's acid, such as this compound (5-isobutyryl-2,2-dimethyl-1,3-dioxane-4,6-dione), serve as convenient precursors to highly reactive α-oxoketenes.[2] The thermal decomposition of these compounds proceeds via a retro-Diels-Alder reaction, yielding the desired ketene, acetone, and carbon dioxide.[3] The in situ generation of isobutyrylketene from this compound allows for its immediate use in subsequent reactions, such as cycloadditions and nucleophilic additions, to construct complex molecular scaffolds.
The thermal lability of acyl Meldrum's acids, while synthetically useful, also presents challenges in terms of handling and storage. A thorough understanding of the thermal decomposition profile of this compound is therefore crucial for optimizing reaction conditions, ensuring safety, and maximizing yields. This guide summarizes the key aspects of the thermal stability of this compound and provides detailed experimental methodologies for its characterization.
Synthesis of this compound
The synthesis of this compound is typically achieved through the acylation of Meldrum's acid with isobutyryl chloride in the presence of a base, such as pyridine.
Experimental Protocol: Synthesis of 5-isobutyryl-2,2-dimethyl-1,3-dioxane-4,6-dione
Materials:
-
Meldrum's acid (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine (2.0 eq)
-
Isobutyryl chloride (1.2 eq)
-
2 N Hydrochloric acid
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
A solution of Meldrum's acid in anhydrous dichloromethane is prepared in a round-bottomed flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Anhydrous pyridine is added dropwise to the stirred solution under an inert atmosphere (e.g., argon or nitrogen).
-
Isobutyryl chloride is then added dropwise to the reaction mixture, and stirring is continued for several hours at room temperature.
-
The reaction mixture is then poured into ice-cold 2 N hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with 2 N hydrochloric acid and saturated sodium chloride solution, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.[4]
Thermal Decomposition Pathway
The thermal decomposition of this compound proceeds through a concerted retro-[4+2] cycloaddition (retro-Diels-Alder) reaction. Upon heating, the 1,3-dioxane-4,6-dione ring fragments to generate three molecules: isobutyrylketene, acetone, and carbon dioxide.
Thermal Stability Analysis
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. For this compound, the TGA thermogram is expected to show a single, sharp weight loss corresponding to the concerted decomposition into isobutyrylketene, acetone, and carbon dioxide.
Table 1: Expected TGA Data for this compound (based on analogs)
| Parameter | Expected Value |
| Onset Decomposition Temperature (Tonset) | 120 - 150 °C |
| Peak Decomposition Temperature (Tpeak) | 140 - 170 °C |
| Total Weight Loss | ~69% (corresponding to loss of acetone and CO₂) |
Note: These values are estimations based on the thermal behavior of other aliphatic acyl Meldrum's acids. The actual values may vary.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated or cooled. The DSC thermogram for this compound would be expected to show a sharp endothermic peak corresponding to its melting point, followed by a broader endotherm or exotherm associated with its decomposition.
Table 2: Expected DSC Data for this compound (based on analogs)
| Parameter | Expected Value |
| Melting Point (Tm) | 80 - 110 °C |
| Decomposition Enthalpy (ΔHdecomp) | Varies depending on conditions |
Note: The decomposition can be endothermic or exothermic depending on the subsequent reactions of the highly reactive ketene intermediate.
Experimental Protocols for Thermal Analysis
4.3.1. Thermogravimetric Analysis (TGA)
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small amount of this compound (typically 5-10 mg) is placed in an alumina or platinum crucible.
-
Experimental Conditions: The sample is heated from ambient temperature to approximately 300 °C at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon) with a constant flow rate (e.g., 50 mL/min).
-
Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset and peak decomposition temperatures, as well as the total percentage of weight loss.
4.3.2. Differential Scanning Calorimetry (DSC)
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Experimental Conditions: The sample and reference are heated from ambient temperature to approximately 250 °C at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere.
-
Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to determine the melting point and the enthalpy of decomposition.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the identity and purity of synthesized this compound.
Table 3: Expected Spectroscopic Data for this compound
| Technique | Expected Peaks/Signals |
| 1H NMR (CDCl3) | δ (ppm): ~3.5 (m, 1H, CH of isobutyryl), ~1.7 (s, 6H, gem-dimethyl), ~1.2 (d, 6H, CH3 of isobutyryl) |
| 13C NMR (CDCl3) | δ (ppm): ~205 (C=O, isobutyryl), ~165 (C=O, dioxane), ~105 (C(CH3)2), ~70 (C5), ~35 (CH of isobutyryl), ~27 (gem-dimethyl), ~18 (CH3 of isobutyryl) |
| IR (KBr) | ν (cm-1): ~1780, ~1740 (C=O stretching, dioxane diones), ~1710 (C=O stretching, isobutyryl ketone) |
Note: The chemical shifts are estimations based on the spectra of analogous compounds.[5] The enol form of the acyl Meldrum's acid can also be present, which would result in different spectroscopic data.
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the logical workflow from synthesis to thermal characterization of this compound.
Conclusion
This compound is a valuable synthetic intermediate whose utility is intrinsically linked to its thermal lability. This guide has provided a detailed overview of its synthesis, thermal decomposition pathway, and methods for its characterization. While specific quantitative thermal stability data for this compound remains to be published, the information compiled from analogous compounds offers a reliable framework for researchers. The experimental protocols and workflows presented herein are intended to facilitate the safe and effective use of this compound in the development of new chemical entities, particularly within the pharmaceutical industry. Further research into the precise thermal properties of this and other acyl Meldrum's acids will undoubtedly contribute to the broader application of these versatile reagents.
References
Solubility Profile of Isobutyryl Meldrum's Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Isobutyryl Meldrum's Acid (2,2-dimethyl-5-(2-methylpropanoyl)-1,3-dioxane-4,6-dione). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information inferred from synthetic and purification procedures, alongside a detailed experimental protocol for determining precise solubility values.
Qualitative Solubility of this compound
Based on available data for this compound and related acylated Meldrum's acid derivatives, a qualitative solubility profile has been compiled. This information is primarily derived from solvents used in its synthesis, purification, and analysis.
| Solvent Classification | Solvent | Qualitative Solubility | Source / Rationale |
| Halogenated | Dichloromethane (DCM) | Soluble[1] | Explicitly mentioned as a solvent.[1] |
| Chloroform | Soluble[1] | Explicitly mentioned as a solvent.[1] | |
| Esters | Ethyl Acetate | Soluble[1] | Explicitly mentioned as a solvent.[1] |
| Alcohols | Methanol | Likely Soluble | Used for refluxing and recrystallization of similar acyl Meldrum's acids. |
| Ethanol | Likely Soluble | Used for washing and recrystallization of related Meldrum's acid derivatives. | |
| Ethers | Diethyl Ether | Likely Sparingly Soluble / Soluble in combination | Used in combination with hexane for recrystallization of a similar acyl Meldrum's acid, suggesting it is a solvent in which the compound is soluble, while hexane acts as an anti-solvent. |
| Methyl tert-butyl ether (MTBE) | Likely Soluble | Used for recrystallization of Meldrum's acid. | |
| Aprotic Polar | Dioxane | Likely Soluble | Meldrum's acid is reported to be soluble in dioxane. |
| Non-Polar | Hexane | Likely Insoluble / Sparingly Soluble | Used as an anti-solvent in recrystallization mixtures for a similar acyl Meldrum's acid. |
| Aqueous | Water | Likely Sparingly Soluble / Insoluble | Meldrum's acid itself is sparingly soluble in water[2]; the addition of the isobutyryl group is expected to decrease aqueous solubility. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, the following experimental protocol, based on the widely accepted shake-flask method, is recommended.
Objective: To determine the equilibrium solubility of this compound in various organic solvents at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker bath or incubator
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique (e.g., UV-Vis spectrophotometer, NMR).
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary time-course study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the filtered saturated solution and the standard solutions using a calibrated analytical method (e.g., HPLC).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the saturated solution by comparing its analytical response to the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), at the specified temperature.
-
Visualizing the Solubility Determination Workflow
The following diagram illustrates the logical workflow for determining the solubility of a compound like this compound.
Conclusion
References
The Enduring Legacy of Meldrum's Acid: A Century of Discovery and Therapeutic Innovation
An In-depth Technical Guide on the Discovery, History, and Derivatives of a Versatile Compound
From its serendipitous discovery in the early 20th century to its contemporary applications in cutting-edge drug development, Meldrum's acid has carved a unique and indispensable niche in the landscape of organic chemistry. This technical guide provides a comprehensive overview of the history, synthesis, and diverse applications of Meldrum's acid and its derivatives, with a particular focus on their burgeoning role in medicinal chemistry and drug discovery. Tailored for researchers, scientists, and drug development professionals, this document delves into the experimental protocols for the synthesis of key derivatives and presents quantitative data on their biological activities, offering a valuable resource for those seeking to harness the synthetic potential of this remarkable scaffold.
A Historical Journey: From Misidentification to a Cornerstone of Synthesis
The story of Meldrum's acid begins in 1908 with Scottish chemist Andrew Norman Meldrum.[1] While investigating the condensation reaction of malonic acid and acetone in acetic anhydride and sulfuric acid, he isolated a crystalline compound with unexpectedly high acidity.[1][2] Based on this pronounced acidity, Meldrum incorrectly identified the structure as a β-lactone of β-hydroxyisopropylmalonic acid.[2] This misinterpretation persisted for four decades until 1948, when David Davidson and his colleagues correctly elucidated the structure as 2,2-dimethyl-1,3-dioxane-4,6-dione, a cyclic diester.[3] This pivotal correction unveiled the true nature of the compound and paved the way for a deeper understanding of its unique reactivity.
The high acidity of Meldrum's acid (pKa of 4.97 in water) is a defining characteristic, stemming from the two electron-withdrawing carbonyl groups flanking the C5 methylene protons.[3] This feature facilitates the facile formation of a stable enolate, making the C5 position a nucleophilic hub for a vast array of chemical transformations.
Synthetic Versatility: A Gateway to a Universe of Derivatives
The true power of Meldrum's acid lies in its synthetic versatility. The activated methylene group at the C5 position serves as a versatile handle for the introduction of a wide range of substituents, leading to a diverse library of derivatives with tailored properties. Key reactions for derivatization include Knoevenagel condensations, alkylations, and acylations.
Knoevenagel Condensation: The Formation of Arylidene Derivatives
The Knoevenagel condensation is a cornerstone reaction for the synthesis of 5-arylidene Meldrum's acid derivatives. This reaction typically involves the condensation of Meldrum's acid with an aldehyde or ketone, often catalyzed by a weak base. These derivatives have garnered significant attention due to their broad spectrum of biological activities.
Alkylation and Acylation: Expanding the Chemical Space
The nucleophilic C5 position of Meldrum's acid readily undergoes alkylation and acylation reactions, allowing for the introduction of a vast array of functional groups. These reactions provide access to a diverse range of derivatives with potential applications in various fields, including materials science and medicinal chemistry.
Experimental Protocols: A Practical Guide to Synthesis
To facilitate further research and development, this section provides detailed experimental protocols for the synthesis of key Meldrum's acid derivatives.
Synthesis of 5-Arylidene Meldrum's Acid Derivatives via Knoevenagel Condensation
Materials:
-
Meldrum’s acid
-
Aromatic aldehyde (e.g., vanillin)
-
Ethanol
-
Catalyst (e.g., (PhNH₃)₂CuCl₄)
Procedure:
-
Dissolve Meldrum’s acid (1.5 mmol) in 5 mL of absolute ethanol in a 10 mL round-bottomed flask.[3]
-
Add the selected aldehyde at room temperature.[3]
-
Immediately add the catalyst, for instance, (PhNH₃)₂CuCl₄ (1 mg/mL, 0.85 mol%).[3]
-
Precipitation of the product typically occurs within 5 to 10 minutes.[3]
-
After one hour, filter the amorphous powder and wash it with 96% ethanol and water.[3]
-
The Knoevenagel adducts are isolated in good purity.[3]
Synthesis of Acyl Meldrum's Acid Derivatives
Materials:
-
Recrystallized Meldrum’s acid
-
Anhydrous dichloromethane
-
Anhydrous pyridine
-
Acyl chloride (e.g., phenylacetyl chloride)
-
2 N Hydrochloric acid
Procedure:
-
In a 300-mL round-bottomed flask equipped with a dropping funnel and a magnetic stirrer, dissolve 23.75 g (0.165 mol) of recrystallized Meldrum's acid in 65 mL of anhydrous dichloromethane.[3]
-
Cool the flask in an ice bath and add 32.5 mL (0.40 mol) of anhydrous pyridine with stirring under an argon atmosphere over a 10-minute period.[3]
-
To the resulting clear solution, add a solution of 25.0 g (0.16 mol) of freshly distilled phenylacetyl chloride in 50 mL of anhydrous dichloromethane over a 2-hour period.[3]
-
After the addition is complete, stir the orange, cloudy reaction mixture for 1 hour at 0°C, then for an additional hour at room temperature.[3]
-
Dilute the reaction mixture with 35 mL of dichloromethane and pour it into 100 mL of 2 N hydrochloric acid containing crushed ice.[3]
-
Separate the organic phase and extract the aqueous layer twice with 25-mL portions of dichloromethane.[3]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the acyl Meldrum's acid.
Synthesis of 5-Alkyl Meldrum's Acid Derivatives
Materials:
-
5-(4-methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (Compound 3)
-
Alkyl bromide (e.g., octyl bromide)
-
Potassium carbonate
-
Dimethylformamide (DMF)
Procedure:
-
Treat compound 3 with an alkyl bromide in DMF solvent with potassium carbonate as a base.
-
Stir the reaction mixture for 18 hours at room temperature to produce the 5-alkyl derivative in high yield.[4]
Quantitative Data: Biological Activities of Meldrum's Acid Derivatives
The diverse chemical space accessible through the derivatization of Meldrum's acid has led to the discovery of compounds with significant biological activities, particularly in the realm of anticancer and antimicrobial research. The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of selected Meldrum's acid derivatives.
Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of Selected 5-Arylidene Meldrum's Acid Derivatives against Various Cancer Cell Lines [2][3]
| Compound | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) | DU-145 (Prostate) |
| 3i | - | 15.7 | 21.8 | - |
| 6b | 6.67 ± 0.39 | 4.44 ± 0.32 | - | 12.38 ± 0.51 |
| 6c | 7.32 ± 0.62 | 6.87 ± 0.33 | - | 15.40 ± 0.60 |
| 6m | - | 9.68 ± 0.10 | - | - |
| 6n | - | 9.52 ± 0.38 | - | - |
| Doxorubicin | - | - | - | - |
| cis-DDP | - | Similar to 3i | Similar to 3i | - |
Table 2: In Vitro α-Glucosidase Inhibitory Activity (IC₅₀ in µM) of Selected Meldrum's Acid-Triazole Hybrids [5]
| Compound | IC₅₀ (µM) |
| 7g | 32.19 ± 0.27 |
| 7h | 29.62 ± 0.17 |
| 7i | 4.63 ± 0.11 |
| 7j | 23.98 ± 0.65 |
| 7k | 28.52 ± 0.34 |
| Acarbose (Standard) | - |
| Meldrum's Acid (Parent) | Less potent than derivatives |
Visualizing the Mechanisms: Pathways and Workflows
To provide a clearer understanding of the synthesis and potential mechanisms of action of Meldrum's acid derivatives, the following diagrams have been generated using the DOT language.
Conclusion and Future Perspectives
From its humble and misunderstood origins, Meldrum's acid has blossomed into a cornerstone of modern organic synthesis. Its unique reactivity and the vast chemical space of its derivatives continue to inspire chemists to explore new synthetic methodologies and applications. The demonstrated biological activities of Meldrum's acid derivatives, particularly in the fields of oncology and infectious diseases, underscore their immense potential as therapeutic agents. The detailed protocols and quantitative data presented in this guide are intended to empower researchers to further explore this versatile scaffold, paving the way for the discovery of novel drug candidates and innovative chemical entities. The future of Meldrum's acid and its derivatives appears bright, with ongoing research promising to unlock even more of its latent potential in the years to come.
References
An In-depth Technical Guide to Isobutyryl Meldrum's Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Isobutyryl Meldrum's Acid (also known as 5-(2-methylpropanoyl)-2,2-dimethyl-1,3-dioxane-4,6-dione), a versatile reagent in organic synthesis. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its applications, particularly in the synthesis of heterocyclic compounds.
Chemical and Physical Properties
This compound is a derivative of Meldrum's acid, characterized by the presence of an isobutyryl group at the C5 position. This modification makes it a valuable intermediate for the introduction of the isobutyryl moiety in various molecular scaffolds. Its key properties are summarized below.
| Property | Value | Reference |
| Molecular Weight | 214.22 g/mol | |
| Chemical Formula | C₁₀H₁₄O₅ | |
| CAS Number | 84794-38-7 | |
| Appearance | Light brown oil | |
| Solubility | Soluble in chloroform, dichloromethane, and ethyl acetate. | |
| Storage | Store at -20°C for long-term stability. |
Synthesis of this compound
The most common and effective method for the synthesis of this compound is the acylation of Meldrum's acid with isobutyryl chloride in the presence of a base, typically pyridine, in an inert solvent like dichloromethane.
2.1. Experimental Protocol: Acylation of Meldrum's Acid
This protocol is adapted from established procedures for the acylation of Meldrum's acid.[1]
Materials:
-
Meldrum's acid (1.0 equivalent)
-
Anhydrous pyridine (2.0 - 2.5 equivalents)
-
Isobutyryl chloride (1.0 - 1.1 equivalents)
-
Anhydrous dichloromethane (DCM)
-
2M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Meldrum's acid in anhydrous dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add anhydrous pyridine to the stirred solution.
-
In a separate dropping funnel, prepare a solution of isobutyryl chloride in anhydrous dichloromethane.
-
Add the isobutyryl chloride solution dropwise to the reaction mixture at 0°C over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour, then warm to room temperature and stir for another 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and pour it into a separatory funnel containing 2M hydrochloric acid to neutralize the excess pyridine.
-
Separate the organic layer and wash it sequentially with 2M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The product can be further purified by column chromatography on silica gel if necessary.
2.2. Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Chemical Reactivity and Applications
Acyl derivatives of Meldrum's acid, such as the isobutyryl derivative, are highly versatile intermediates in organic synthesis. Their utility stems from the high reactivity of the Meldrum's acid moiety.
3.1. Generation of Acyl Ketenes
One of the most significant applications of acyl Meldrum's acids is their use as precursors for acyl ketenes upon thermolysis. The thermal decomposition of this compound results in the elimination of acetone and carbon dioxide to generate a highly reactive isobutyrylketene intermediate. This ketene can then participate in various cycloaddition reactions or react with nucleophiles.
3.2. Synthesis of Heterocyclic Compounds
This compound is a valuable building block for the synthesis of a wide range of heterocyclic compounds. The 1,3-dicarbonyl unit within the molecule can react with various dinucleophiles to form five, six, and seven-membered rings. For instance, it can react with hydrazines to form pyrazolidinones or with amidines to form pyrimidinediones.[2]
3.3. Signaling Pathway Diagram of a Typical Reaction
The following diagram illustrates the general reaction pathway for the thermolysis of this compound and the subsequent reaction of the generated ketene with a generic nucleophile.
Caption: Thermolysis of this compound to form a ketene intermediate.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its straightforward preparation and high reactivity make it an important building block for the synthesis of complex molecules, particularly heterocyclic compounds with potential applications in drug discovery and materials science. The protocols and data presented in this guide are intended to provide researchers with the necessary information to effectively utilize this compound in their synthetic endeavors.
References
An In-depth Technical Guide to the Acidity of Isobutyryl Meldrum's Acid and its Progenitor
This technical guide provides a comprehensive analysis of the acidity of Isobutyryl Meldrum's Acid, contextualized by a detailed examination of its parent compound, Meldrum's acid. The document is intended for researchers, scientists, and professionals in drug development, offering insights into the structural and electronic factors governing the pKa of these compounds, alongside detailed experimental protocols for its determination.
Executive Summary
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is renowned for its exceptionally high acidity, with a pKa value that is orders of magnitude lower than its acyclic analogs. This property is crucial for its wide application in organic synthesis. When the acidic C5 proton is substituted, as in this compound, the molecule's acidic character fundamentally changes. This guide elucidates the origins of Meldrum's acid's acidity and discusses the nature of acidity in its 5-acyl derivatives, which exist predominantly as highly acidic enol tautomers.
The Acidity of Meldrum's Acid
Meldrum's acid exhibits an unusually low pKa for a carbon acid, a phenomenon that has been the subject of extensive study. Its acidity is comparable to that of carboxylic acids.
Quantitative Acidity Data
The acidity of Meldrum's acid is best understood in comparison to other related dicarbonyl compounds. The table below summarizes key pKa values.
| Compound | Structure | Solvent | pKa |
| Meldrum's Acid | 2,2-dimethyl-1,3-dioxane-4,6-dione | Water | ~4.97[1][2][3][4][5] |
| Dimedone | 5,5-dimethylcyclohexane-1,3-dione | Water | ~5.23[6] |
| Diethyl Malonate | Diethyl propanedioate | Water | ~13.0[6] |
| Dimethyl Malonate | Dimethyl propanedioate | DMSO | ~15.9[3] |
| Acetic Acid | Ethanoic Acid | Water | ~4.76[6] |
Factors Contributing to High Acidity
The remarkable acidity of Meldrum's acid is not due to a single factor but a confluence of structural and electronic effects that stabilize its conjugate base.
-
Conformational Rigidity: The six-membered ring of Meldrum's acid is locked into a rigid, boat-like conformation.[6] This geometry enforces a specific alignment of the C-H bond at the C5 position with the π-systems of the adjacent carbonyl groups.
-
Enhanced Resonance Delocalization: Upon deprotonation, the resulting negative charge on the C5 carbon is extensively delocalized onto the two carbonyl oxygen atoms. The rigid structure ensures optimal orbital overlap for this resonance stabilization, which is a key contributor to the stability of the conjugate base.[6]
-
Unique Stereoelectronic Effects: Advanced theoretical studies have revealed that the ground state of Meldrum's acid possesses an unusually strong destabilization of the C-H bond.[2][3] This is attributed to the specific alignment of the σ* orbital of the C-H bond with the π* orbitals of the carbonyl groups, a consequence of the rigid cyclic structure.[7][8] This pre-existing strain is relieved upon deprotonation, lowering the energy barrier for ionization.
The interplay of these factors is visualized in the diagram below.
References
- 1. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 3. Meldrum's acid [chem-is-you.blogspot.com]
- 4. Uses and Synthesis of Meldrum’s acid_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. New insight on the origin of the unusual acidity of Meldrum's acid from ab initio and combined QM/MM simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.umn.edu [experts.umn.edu]
Methodological & Application
Application Notes and Protocols: Isobutyryl Meldrum's Acid in β-Keto Ester Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyryl Meldrum's acid is a highly versatile reagent in organic synthesis, primarily employed as a stable and reactive precursor for the generation of isobutyrylacetic acid esters, commonly known as β-keto esters. These esters are valuable intermediates in the synthesis of a wide array of pharmaceuticals, natural products, and other complex organic molecules. The use of Meldrum's acid derivatives offers a reliable and often high-yielding alternative to traditional methods of β-keto ester synthesis, such as the Claisen condensation.
The general strategy involves a two-step sequence: the acylation of Meldrum's acid with an isobutyryl source to form this compound, followed by alcoholysis with a desired alcohol to yield the corresponding β-keto ester. This method allows for the introduction of various ester functionalities, from simple methyl and ethyl esters to more complex moieties like benzyl and tert-butyl esters, providing significant synthetic flexibility.
Signaling Pathways and Logical Relationships
The synthesis of β-keto esters from this compound follows a straightforward logical progression. The key steps are the formation of the acyl Meldrum's acid intermediate and its subsequent reaction with an alcohol.
Caption: General reaction pathway for β-keto ester synthesis.
Experimental Workflow
The overall experimental workflow for the synthesis of β-keto esters using this compound can be visualized as a sequential process involving reaction setup, execution, workup, and purification.
Caption: Experimental workflow for β-keto ester synthesis.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the synthesis of various β-keto esters from acyl Meldrum's acids. While specific data for this compound is limited in the literature, the data for analogous acyl Meldrum's acids provides a strong predictive framework.
| Acyl Group | Alcohol | Solvent | Reaction Time | Yield (%) | Reference |
| Phenylacetyl | Methanol | Methanol | 2.5 h | 82 | [1] |
| Acetyl | Benzyl Alcohol | Benzene | 18 h | 60 | |
| General Acyl | Methanol/Ethanol | Methanol/Ethanol | Reflux | Good to Excellent | [1] |
| General Acyl | Benzyl Alcohol | Benzene | Reflux | Good to Excellent | [1] |
| General Acyl | tert-Butanol | Benzene | Reflux | Generally low/unsuccessful |
Detailed Experimental Protocols
The following protocols are based on established procedures for the acylation of Meldrum's acid and subsequent alcoholysis, adapted for the synthesis of isobutyryl β-keto esters.[1]
Protocol 1: Synthesis of this compound
Materials:
-
Meldrum's acid (1.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine (2.4 eq)
-
Isobutyryl chloride (1.0 eq)
-
2 N Hydrochloric acid
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask with a dropping funnel and magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and magnetic stirrer, dissolve Meldrum's acid (1.0 eq) in anhydrous dichloromethane.
-
Cool the flask in an ice bath to 0 °C.
-
With stirring, add anhydrous pyridine (2.4 eq) to the solution over a period of 10 minutes.
-
Prepare a solution of isobutyryl chloride (1.0 eq) in anhydrous dichloromethane and add it dropwise to the reaction mixture over 2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, continue stirring the mixture at 0 °C for 1 hour, followed by 1 hour at room temperature.
-
Dilute the reaction mixture with dichloromethane and pour it into a separatory funnel containing 2 N hydrochloric acid and crushed ice.
-
Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash twice with 2 N hydrochloric acid, followed by a wash with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude this compound as a solid. This product is often used in the next step without further purification.
Protocol 2: Synthesis of Methyl Isobutyrylacetate
Materials:
-
Crude this compound (from Protocol 1)
-
Anhydrous methanol
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Place the crude this compound in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Add a sufficient amount of anhydrous methanol to dissolve the solid.
-
Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the methanol using a rotary evaporator.
-
Purify the residual oil by distillation under reduced pressure to obtain pure methyl isobutyrylacetate.
Protocol 3: Synthesis of Ethyl Isobutyrylacetate
Materials:
-
Crude this compound (from Protocol 1)
-
Anhydrous ethanol
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Follow the procedure for Protocol 2, substituting anhydrous ethanol for anhydrous methanol.
Protocol 4: Synthesis of Benzyl Isobutyrylacetate
Materials:
-
Crude this compound (from Protocol 1)
-
Anhydrous benzene or toluene
-
Benzyl alcohol (approx. 3 eq)
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Silica gel column for chromatography
Procedure:
-
Place the crude this compound in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Add anhydrous benzene or toluene, followed by benzyl alcohol (approximately 3 equivalents).
-
Heat the mixture to reflux and maintain until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent using a rotary evaporator.
-
Purify the residue by silica gel column chromatography to isolate the benzyl isobutyrylacetate.
Application Notes
-
Purity of Reagents: The use of anhydrous solvents and freshly distilled reagents is crucial for achieving high yields, particularly in the acylation step.
-
Reaction with Hindered Alcohols: The synthesis of β-keto esters with sterically hindered alcohols, such as tert-butanol, via this method is often challenging and may result in low to no yield of the desired product. Alternative synthetic routes should be considered for these targets.
-
Purification: While simple β-keto esters like the methyl and ethyl esters can often be purified by distillation, higher boiling esters such as the benzyl ester typically require purification by column chromatography.
-
Drug Development Applications: The β-keto ester moiety is a key building block in the synthesis of various heterocyclic compounds and pharmacologically active molecules. The isobutyryl group, in particular, can be found in a number of drug candidates and natural products, making this synthetic route highly relevant for medicinal chemistry and drug development programs.
References
Application Notes: Acylation with Isobutyryl Meldrum's Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent in organic synthesis, prized for the high acidity of the methylene protons at the C5 position (pKa ≈ 4.97).[1][2] This reactivity makes it an excellent substrate for C-acylation reactions. Acylation with isobutyryl chloride introduces a branched four-carbon acyl group, yielding 5-isobutyryl-2,2-dimethyl-1,3-dioxane-4,6-dione, often referred to as Isobutyryl Meldrum's Acid. This product is a stable, crystalline solid that serves as a valuable intermediate for the synthesis of more complex molecules.[3]
Acyl Meldrum's acids are synthetic equivalents of highly reactive acylketenes.[2][4] Upon thermolysis, they eliminate acetone and carbon dioxide to generate these ketene intermediates in situ, which can then be trapped by various nucleophiles or participate in cycloaddition reactions.[2][5] Furthermore, the direct reaction of this compound with nucleophiles like alcohols or amines leads to the formation of β-keto esters and β-keto amides, respectively, which are crucial building blocks in the pharmaceutical industry.[6][7]
Mechanism of Acylation
The acylation of Meldrum's acid is a straightforward and high-yielding reaction. The mechanism involves the deprotonation of the acidic C5 proton by a mild base, typically pyridine, to form a highly nucleophilic enolate. This enolate then undergoes a nucleophilic acyl substitution reaction with an acyl chloride, such as isobutyryl chloride. The reaction proceeds efficiently, generally resulting in exclusively mono-acylation.[3] The resulting product, this compound, exists predominantly in its more stable enol tautomer, stabilized by an intramolecular hydrogen bond.[3]
Caption: Mechanism of Acylation of Meldrum's Acid with Isobutyryl Chloride.
Experimental Protocols
Protocol 1: Synthesis of 5-Isobutyryl-2,2-dimethyl-1,3-dioxane-4,6-dione
This protocol is adapted from established procedures for the acylation of Meldrum's acid.[6][8]
Materials:
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Isobutyryl chloride, freshly distilled
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
2 N Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottomed flask, flame-dried
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen or Argon inlet
-
Ice bath or cryocooler
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried three-necked round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve Meldrum's acid (1.0 eq.) in anhydrous dichloromethane (approx. 7 mL per gram of Meldrum's acid).
-
Cooling and Base Addition: Cool the solution to 0°C using an ice bath. Under a nitrogen atmosphere, add anhydrous pyridine (2.0-2.5 eq.) to the stirred solution over 10 minutes.
-
Acyl Chloride Addition: Prepare a solution of isobutyryl chloride (1.0 eq.) in anhydrous dichloromethane (approx. 3 mL per mL of acyl chloride). Add this solution dropwise to the reaction mixture via the dropping funnel over 1-2 hours, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, continue stirring the mixture at 0°C for one hour, then allow it to warm to room temperature and stir for an additional hour. The mixture will typically become cloudy and orange.
-
Workup - Quenching and Extraction: Pour the reaction mixture into a separatory funnel containing ice-cold 2 N HCl (approx. 6 mL per gram of starting Meldrum's acid).
-
Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Combine all organic layers and wash sequentially with 2 N HCl (twice) and then with saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from ether-hexane or dichloromethane-hexane) to yield the pure 5-isobutyryl-2,2-dimethyl-1,3-dioxane-4,6-dione as a solid.[6]
Caption: Experimental Workflow for the Synthesis of this compound.
Data Presentation
The acylation of Meldrum's acid with various acyl chlorides is a robust reaction that consistently provides high yields. Below is a summary of representative yields reported in the literature for this type of transformation.
| Acyl Chloride | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetyl Chloride | Pyridine (2.5) | Dichloromethane | 0 to RT | 2 | 85-93 (crude) | [6] |
| Acetyl Chloride | Pyridine (2.1) | Dichloromethane | -25 to 0 | 4 | ~90 (crude) | [8] |
| General Acyl Chlorides | Pyridine (2.0) | Dichloromethane | 0 to RT | 2 | ~95-100 | [3] |
| Arylacetic Acids* | CDI, Pyridine | Chloroform | 0 to RT | - | 60-78 | [9] |
*Note: This entry uses the corresponding carboxylic acid activated with 1,1'-carbonyldiimidazole (CDI) instead of the acyl chloride.
References
- 1. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 2. Application and toxicological of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. Selected applications of Meldrum's acid – a tutorial - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Isobutyryl Meldrum's Acid in Heterocyclic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent in organic synthesis, renowned for the high acidity of its C5 methylene protons (pKa ≈ 4.9 in water) and its utility as a building block for various molecular scaffolds.[1][2][3] Isobutyryl Meldrum's acid, an acylated derivative, serves as a key intermediate in the synthesis of a wide array of heterocyclic compounds. Its unique reactivity allows for the construction of complex molecular architectures, making it a valuable tool in medicinal chemistry and drug development for the synthesis of biologically active molecules.[4][5] This document provides detailed application notes and protocols for the use of this compound in heterocyclic synthesis.
Core Concepts and Reactivity
The synthetic utility of this compound stems from two primary modes of reactivity:
-
Reactions at the C5 Position: The activated methylene group at the C5 position can be readily deprotonated to form a stable enolate, which can participate in various carbon-carbon bond-forming reactions.[1]
-
Thermal Decomposition to Ketenes: Upon heating, acyl Meldrum's acids, including the isobutyryl derivative, undergo thermal decomposition to generate highly reactive ketene intermediates along with acetone and carbon dioxide.[6] These ketenes can then participate in cycloaddition and acylation reactions.
I. Synthesis of this compound
The preparation of this compound is a crucial first step and is typically achieved through the acylation of Meldrum's acid.
Experimental Protocol: Acylation of Meldrum's Acid
This protocol is a general procedure for the acylation of Meldrum's acid, which can be adapted for the synthesis of this compound by using isobutyryl chloride.
Materials:
-
Meldrum's acid
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous pyridine
-
Isobutyryl chloride
-
2 N Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
-
Round-bottomed flask equipped with a dropping funnel and magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a 300-mL round-bottomed flask, dissolve recrystallized Meldrum's acid (0.165 mol) in anhydrous dichloromethane (65 mL).[7]
-
Cool the flask in an ice bath and add anhydrous pyridine (0.40 mol) with stirring under an argon atmosphere over a 10-minute period.[7]
-
To the resulting clear solution, add a solution of freshly distilled isobutyryl chloride (0.16 mol) in anhydrous dichloromethane (50 mL) over a 2-hour period.[7]
-
After the addition is complete, stir the reaction mixture for 1 hour at 0°C, and then for an additional hour at room temperature.[7]
-
Dilute the reaction mixture with dichloromethane (35 mL) and pour it into 100 mL of 2 N hydrochloric acid containing crushed ice.[7]
-
Separate the organic phase, and extract the aqueous layer twice with 25-mL portions of dichloromethane.[7]
-
Combine the organic phases, wash twice with 25-mL portions of 2 N hydrochloric acid and once with 30 mL of saturated sodium chloride solution, and then dry over anhydrous sodium sulfate.[7]
-
Remove the solvent using a rotary evaporator to yield the crude this compound as a solid.[7] The product can be further purified by recrystallization if necessary.
Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
II. Application in the Synthesis of 4-Pyrones
This compound is a valuable precursor for the synthesis of substituted γ-pyrones. The general strategy involves the thermal generation of an acyl ketene from the acylated Meldrum's acid, followed by a cycloaddition reaction with a vinyl ether.
Experimental Protocol: Synthesis of 2-Isopropyl-4-pyrone
This protocol describes a general route to unsymmetrically substituted γ-pyrones.
Materials:
-
Crude this compound
-
Butyl vinyl ether
-
Toluene
-
Tetrahydrofuran (THF)
-
Water
-
p-Toluenesulfonic acid
-
Sodium bicarbonate (solid)
Procedure:
-
In a 1000-mL round-bottomed flask equipped with a stir bar and a reflux condenser, charge the crude this compound, butyl vinyl ether (80 mL), and toluene (287 mL).[8]
-
Heat the reaction mixture to 80°C for 7 hours.[8]
-
Remove the volatile components under reduced pressure.[8]
-
To the residue, add tetrahydrofuran (765 mL), water (191 mL), and p-toluenesulfonic acid (2.7 g).[8]
-
Heat the mixture to reflux for 18 hours.[8]
-
Quench the reaction with solid sodium bicarbonate (10 g) and stir for 15 minutes at 25°C.[8]
-
The product, 2-isopropyl-4-pyrone, can then be isolated and purified using standard techniques such as column chromatography.
Reaction Pathway for 4-Pyrone Synthesis
Caption: General pathway for the synthesis of 4-pyrones.
III. Application in the Synthesis of Tetrahydroquinolin-2-ones
Acyl Meldrum's acids, including the isobutyryl derivative, can be used in a one-pot reaction for the synthesis of tetrahydroquinolin-2-one derivatives, which are important scaffolds in medicinal chemistry.
Experimental Protocol: One-Pot Synthesis of Tetrahydroquinolin-2-one Derivatives
This method involves the reaction between an enaminone and an acylating agent (this compound), followed by electrophilic cyclization.[9]
Materials:
-
Enaminone (e.g., 3-amino-5,5-dimethylcyclohex-2-en-1-one)
-
This compound
-
Polyphosphoric acid (PPA)
-
Appropriate solvent (e.g., anhydrous toluene)
Procedure:
-
In a reaction vessel, dissolve the enaminone in an anhydrous solvent.
-
Add this compound to the solution. The reaction between the enaminone and the acyl Meldrum's acid forms an enamide intermediate.[9]
-
Following the formation of the enamide, add polyphosphoric acid to catalyze the electrophilic cyclization.[9]
-
The reaction mixture is typically heated to facilitate the cyclization.
-
After the reaction is complete, the mixture is worked up by quenching with a base and extracting the product.
-
The final tetrahydroquinolin-2-one derivative is purified by chromatography or recrystallization.
Logical Relationship in Tetrahydroquinolin-2-one Synthesis
Caption: One-pot synthesis of tetrahydroquinolin-2-ones.
IV. Data Summary
The following table summarizes typical reaction conditions and outcomes for the synthesis of heterocyclic compounds using this compound and related derivatives.
| Heterocycle Class | Key Reactants | Catalyst/Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
| 4-Pyrones | This compound, Butyl vinyl ether | p-Toluenesulfonic acid | Toluene, THF, H₂O | 80°C then reflux | 7h then 18h | Varies | [8] |
| Tetrahydroquinolin-2-ones | Enaminone, this compound | Polyphosphoric acid (PPA) | Toluene | Varies | Varies | up to 24% | [9] |
| β-Keto Esters | Acyl Meldrum's acid, Alcohol | None | Alcohol (e.g., Methanol) | Reflux | 2.5h | up to 82% | [7] |
| Benzylidene Meldrum's Acid Derivatives | Meldrum's acid, Aldehyde | (PhNH₃)₂CuCl₄ | Ethanol | Room Temp. | 1h | 54-92% | [10][11] |
Note on Yields: The yields can vary significantly depending on the specific substrates, reaction conditions, and purification methods employed. The values in the table are indicative of reported ranges.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of a variety of heterocyclic compounds. Its ability to serve as a precursor to reactive ketene intermediates and its utility in multicomponent reactions make it an invaluable tool for synthetic and medicinal chemists. The protocols and data presented herein provide a comprehensive guide for researchers looking to leverage the synthetic potential of this compound in their work.
References
- 1. researchgate.net [researchgate.net]
- 2. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 3. Selected applications of Meldrum's acid – a tutorial - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Meldrum-Based-1H-1,2,3-Triazoles as Antidiabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition Activity, Molecular Docking Studies, and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uses and Synthesis of Meldrum’s acid_Chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Meldrum’s acid assisted formation of tetrahydroquinolin-2-one derivatives a short synthetic pathway to the biologically useful scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Isobutyryl Meldrum's Acid: A Versatile Building Block in Total Synthesis
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyryl Meldrum's acid, formally 5-isobutyryl-2,2-dimethyl-1,3-dioxane-4,6-dione, is a highly valuable and versatile C4 building block in modern organic synthesis. Its unique structural features, combining the high reactivity of an acyl Meldrum's acid with the steric and electronic properties of the isobutyryl group, make it an attractive precursor for the construction of complex molecular architectures, particularly in the total synthesis of natural products and the development of novel pharmaceutical agents. This document provides a detailed overview of its applications, experimental protocols for its preparation and key reactions, and a summary of relevant quantitative data.
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and its derivatives are well-established as important intermediates in organic synthesis.[1][2] The high acidity of the C5 proton (pKa ≈ 4.9) allows for facile derivatization, including acylation, to furnish acyl Meldrum's acids.[3][4] These derivatives serve as stable yet reactive acylating agents and are precursors to highly reactive acylketene intermediates upon thermolysis.[5][6] this compound, in particular, provides a pathway to introduce the isobutyryl moiety, a common structural motif in numerous biologically active natural products.
Applications in Total Synthesis
The primary application of this compound in total synthesis lies in its role as a precursor to β-keto esters and related structures. These motifs are central to the assembly of polyketide natural products and other complex molecules. While specific examples detailing the use of this compound in a completed total synthesis are not extensively documented in readily available literature, its utility can be inferred from the well-established reactivity of acyl Meldrum's acids in the synthesis of complex targets like ar-turmerone and α-curcumene, which utilize analogous substituted Meldrum's acid derivatives. The general strategy involves the reaction of this compound with a desired alcohol or other nucleophile to generate a key β-dicarbonyl intermediate, which can then be elaborated to the target molecule.
Key Reactions and Experimental Protocols
The two primary transformations involving this compound are its preparation via C-acylation of Meldrum's acid and its subsequent reaction with nucleophiles to generate β-keto esters.
Protocol 1: Synthesis of this compound
This protocol is adapted from a general and reliable procedure for the C-acylation of Meldrum's acid.[7]
Reaction Scheme:
Materials:
-
Meldrum's acid (1.0 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous pyridine (2.4 eq)
-
Isobutyryl chloride (0.97 eq)
-
2 N Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve Meldrum's acid in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add anhydrous pyridine to the stirred solution.
-
Prepare a solution of isobutyryl chloride in anhydrous dichloromethane and add it dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then warm to room temperature and stir for another hour.
-
Dilute the reaction mixture with dichloromethane and pour it into a separatory funnel containing crushed ice and 2 N HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash successively with 2 N HCl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound, which can be used in the next step without further purification or purified by recrystallization.
Quantitative Data for Acylation of Meldrum's Acid (Analogous Reaction):
| Reactant 1 | Reactant 2 | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Meldrum's acid | Phenylacetyl chloride | Pyridine | CH₂Cl₂ | 0 to rt | 3 | ~97 (crude) | [7] |
| Meldrum's acid | Acetyl chloride | Pyridine | CH₂Cl₂ | -25 to 0 | 4 | not specified | [8] |
Protocol 2: Synthesis of β-Keto Esters from this compound
This protocol describes the alcoholysis of an acyl Meldrum's acid to generate a β-keto ester.[7]
Reaction Scheme:
Caption: C-Acylation of Meldrum's Acid Workflow.
Synthesis of β-Keto Esters via Alcoholysis
The conversion of this compound to a β-keto ester upon heating in an alcohol is a powerful transformation. Thermolysis of the acyl Meldrum's acid generates a highly reactive isobutyrylketene intermediate, which is then trapped by the alcohol nucleophile.
Caption: Alcoholysis of this compound.
Conclusion
This compound stands as a potent and adaptable building block for the synthesis of complex organic molecules. Its straightforward preparation and predictable reactivity in forming key β-keto ester intermediates make it a valuable tool for synthetic chemists in academia and industry. The protocols and data presented herein provide a foundational understanding for the effective utilization of this reagent in the pursuit of novel natural products and therapeutic agents. Further exploration of its application in total synthesis is warranted and expected to yield innovative synthetic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Meldrum's acid and related compounds in the synthesis of natural products and analogs. | Semantic Scholar [semanticscholar.org]
- 3. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 4. Selected applications of Meldrum's acid – a tutorial - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. orgsyn.org [orgsyn.org]
Application Notes and Protocols for Knoevenagel Condensation with Meldrum's Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the Knoevenagel condensation reaction involving Meldrum's acid and its derivatives. While the specific Knoevenagel condensation of isobutyryl Meldrum's acid at the C-5 position is not a standard reaction due to the absence of an acidic proton, this guide will detail the synthesis of acyl Meldrum's acids and the well-established Knoevenagel condensation of unsubstituted Meldrum's acid. These protocols and data are essential for the synthesis of a wide array of biologically active molecules.
Introduction: Reactivity of Meldrum's Acid and its Acyl Derivatives
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly versatile reagent in organic synthesis, primarily due to the high acidity of the methylene protons at the C-5 position.[1] This acidity allows for easy deprotonation and subsequent reaction with electrophiles.
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond.[2] In the case of Meldrum's acid, the active hydrogen is at the C-5 position.
This compound (5-isobutyryl-2,2-dimethyl-1,3-dioxane-4,6-dione) is a C-acylated derivative of Meldrum's acid. In this derivative, the C-5 position is substituted with an isobutyryl group, meaning it no longer possesses the acidic proton required to initiate a Knoevenagel condensation. Acyl Meldrum's acids are valuable intermediates for other transformations, such as intramolecular Friedel-Crafts acylations, but do not typically undergo Knoevenagel condensation themselves.[3][4]
This document will therefore focus on two key areas:
-
Synthesis of Acyl Meldrum's Acids: A protocol for the preparation of derivatives like this compound.
-
Knoevenagel Condensation of Meldrum's Acid: Detailed protocols and data for the reaction of unsubstituted Meldrum's acid with various aldehydes, which is a cornerstone reaction for the synthesis of diverse molecular scaffolds.
Synthesis of this compound
Acyl Meldrum's acids can be synthesized by the acylation of Meldrum's acid. A general procedure is provided below.
Experimental Protocol: Acylation of Meldrum's Acid [5]
-
Materials:
-
Meldrum's acid
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine
-
Isobutyryl chloride
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
-
Procedure:
-
Dissolve Meldrum's acid (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Cool the solution in an ice bath.
-
Add anhydrous pyridine (2.4 eq) dropwise to the stirred solution.
-
Slowly add isobutyryl chloride (1.0 eq) to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with dilute hydrochloric acid.
-
Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.
-
Knoevenagel Condensation of Meldrum's Acid
The Knoevenagel condensation of Meldrum's acid with aldehydes is a highly efficient method for the synthesis of 5-arylidene Meldrum's acid derivatives. These products are valuable intermediates in medicinal chemistry and drug development.[6]
General Reaction Scheme:
Caption: General scheme of the Knoevenagel condensation.
Experimental Protocols
Several protocols for the Knoevenagel condensation of Meldrum's acid have been reported, utilizing various catalysts and reaction conditions.
Protocol 1: Catalyst-Free Condensation in Methanol [7]
-
Materials:
-
Meldrum's acid
-
Aromatic aldehyde
-
Methanol
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
-
Procedure:
-
To a solution of Meldrum's acid (1.0 eq) in methanol, add the aromatic aldehyde (1.0 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction is often complete within 30 minutes.
-
Upon completion, remove the solvent under reduced pressure to obtain the desired 5-arylidene Meldrum's acid derivative. Further purification may not be necessary.[7]
-
Protocol 2: Proline-Catalyzed Solvent-Free Condensation [8]
-
Materials:
-
Meldrum's acid
-
Aromatic aldehyde
-
L-Proline
-
Mortar and pestle or a ball mill
-
-
Procedure:
-
In a mortar, grind a mixture of Meldrum's acid (1.0 eq), the aromatic aldehyde (1.0 eq), and L-proline (10 mol%).
-
The reaction is typically complete within 15 minutes at room temperature.
-
The solid product can be purified by washing with a suitable solvent (e.g., cold ethanol) to remove any unreacted starting materials.
-
Data Presentation: Comparison of Reaction Conditions
The following table summarizes the reaction conditions and yields for the Knoevenagel condensation of Meldrum's acid with various aromatic aldehydes.
| Entry | Aldehyde | Catalyst (mol%) | Solvent | Time | Yield (%) | Reference |
| 1 | Benzaldehyde | None | Methanol | 30 min | 70 | [7] |
| 2 | 4-Nitrobenzaldehyde | None | Methanol | 30 min | 94 | [7] |
| 3 | 4-Methoxybenzaldehyde | None | Methanol | 30 min | 80 | [7] |
| 4 | Vanillin | None | Methanol | 30 min | 90 | [7] |
| 5 | p-Anisaldehyde | Proline (10) | None | 15 min | 88 | [8] |
| 6 | Benzaldehyde | Proline (10) | None | 15 min | 85 | [8] |
| 7 | 4-Chlorobenzaldehyde | Proline (10) | None | 15 min | 92 | [8] |
Visualizations
Reaction Mechanism of Knoevenagel Condensation
The mechanism involves the formation of an enolate from Meldrum's acid, which then acts as a nucleophile.
References
- 1. A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION | Journal of Academia [journal.uitm.edu.my]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ir.uitm.edu.my [ir.uitm.edu.my]
- 8. researchgate.net [researchgate.net]
Application Notes: Intramolecular Friedel-Crafts Acylation Using Meldrum's Acid Derivatives
Application Notes and Protocols for Polyketide Synthesis Using Acyl Meldrum's Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyketides are a structurally diverse class of natural products that exhibit a wide range of biological activities, including antimicrobial, anticancer, and immunosuppressive properties.[1] Their biosynthesis in nature involves the iterative condensation of small carboxylic acid units, a process catalyzed by polyketide synthases (PKSs).[2] The chemical synthesis of polyketides and their analogs is a significant area of research in medicinal chemistry and drug development, enabling access to novel compounds with potentially improved therapeutic properties.
A powerful and versatile biomimetic strategy for the synthesis of polyketide precursors involves the use of acyl Meldrum's acids. Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly acidic cyclic malonic acid derivative that can be readily acylated at its C5 position.[3][4] The resulting 5-acyl Meldrum's acids are stable, crystalline compounds that serve as excellent precursors to highly reactive acylketene intermediates upon thermolysis.[5] These acylketenes can be trapped in situ with various nucleophiles, such as alcohols and thiols, to generate β-keto esters and β-keto thioesters, respectively, which are the fundamental building blocks for polyketide chain elongation.[3][6] This methodology offers a high-yielding and operationally simple approach to constructing the core structural motifs of polyketides.
Application: Synthesis of Polyketide Precursors
The reaction of acyl Meldrum's acids with alcohols or thiols provides a straightforward route to β-keto esters and thioesters. This transformation is typically achieved by refluxing the acyl Meldrum's acid in the presence of the desired nucleophile. The reaction proceeds via the thermal decomposition of the acyl Meldrum's acid to generate a transient acylketene, which is then trapped by the nucleophile.
General Reaction Scheme:
-
Acylation of Meldrum's Acid: Meldrum's acid is reacted with an acyl chloride in the presence of a base like pyridine to yield the corresponding 5-acyl Meldrum's acid.[6]
-
Formation of β-Keto Esters/Thioesters: The 5-acyl Meldrum's acid is then heated with an alcohol or thiol to produce the desired β-keto ester or thioester.[3]
Data Presentation
The following tables summarize quantitative data for the synthesis of representative β-keto esters and thioesters from various acyl Meldrum's acids.
| Acyl Group | Alcohol/Thiol | Product | Yield (%) | Reference |
| Phenylacetyl | Methanol | Methyl phenylacetylacetate | 82 | [3] |
| Acetyl | Benzyl alcohol | Benzyl acetoacetate | 60 | [7] |
| Acetyl | N-acetylcysteamine | N-acetyl-S-acetoacetylcysteamine | 80 | [7] |
| [1'-¹³C]acetyl | N-acetylcysteamine | N-acetyl-S-([2,3-¹³C]acetoacetyl)cysteamine | N/A | [7] |
| [2,2,2-²H₃]acetyl | N-acetylcysteamine | N-acetyl-S-([4,4,4-²H₃]acetoacetyl)cysteamine | N/A | [7] |
Experimental Protocols
Protocol 1: Synthesis of 5-Phenylacetyl-2,2-dimethyl-1,3-dioxane-4,6-dione (Phenylacetyl Meldrum's Acid)
This protocol is adapted from Organic Syntheses.[3]
Materials:
-
Meldrum's acid (recrystallized): 23.75 g (0.165 mol)
-
Anhydrous dichloromethane: 115 mL
-
Anhydrous pyridine: 32.5 mL (0.40 mol)
-
Phenylacetyl chloride (freshly distilled): 25.0 g (0.16 mol)
-
2 N Hydrochloric acid
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
In a 300-mL round-bottomed flask equipped with a dropping funnel and a magnetic stirrer, dissolve Meldrum's acid in 65 mL of anhydrous dichloromethane.
-
Cool the flask in an ice bath and add anhydrous pyridine with stirring under an argon atmosphere over a 10-minute period.
-
To the resulting clear solution, add a solution of phenylacetyl chloride in 50 mL of anhydrous dichloromethane over a 2-hour period.
-
After the addition is complete, stir the orange, cloudy reaction mixture for 1 hour at 0°C, then for an additional 1 hour at room temperature.
-
Dilute the reaction mixture with 35 mL of dichloromethane and pour it into 100 mL of 2 N hydrochloric acid containing crushed ice.
-
Separate the organic phase and extract the aqueous layer twice with 25-mL portions of dichloromethane.
-
Combine the organic phase and the extracts, wash twice with 25-mL portions of 2 N hydrochloric acid and 30 mL of saturated sodium chloride solution, and dry over anhydrous sodium sulfate.
-
Remove the solvent with a rotary evaporator to yield the acyl Meldrum's acid as a pale-yellow solid (97% yield of the enol form). This product is typically used in the next step without further purification.
Protocol 2: Synthesis of Methyl Phenylacetylacetate from Phenylacetyl Meldrum's Acid
This protocol is adapted from Organic Syntheses.[3]
Materials:
-
5-Phenylacetyl-2,2-dimethyl-1,3-dioxane-4,6-dione (from Protocol 1)
-
Anhydrous methanol: 250 mL
Procedure:
-
Reflux the solid acyl Meldrum's acid from Protocol 1 in 250 mL of anhydrous methanol for 2.5 hours.
-
Remove the solvent with a rotary evaporator.
-
Purify the residual oil by distillation under reduced pressure to give methyl phenylacetylacetate as a colorless liquid (bp 126–128°C at 0.6 mm). The overall yield from Meldrum's acid is 82%.
Protocol 3: Synthesis of N-acetyl-S-acetoacetylcysteamine
This protocol is adapted from Ndiege and Staunton (1995).[7]
Materials:
-
5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione (Acetyl Meldrum's acid)
-
N-acetylcysteamine: 0.13 g (1.1 mmol)
-
Benzene: 20 mL
Procedure:
-
Dissolve N-acetylcysteamine in 20 mL of benzene in a round-bottomed flask.
-
Add crude 5-acetyl-Meldrum's acid to the solution.
-
Reflux the reaction mixture for 18 hours.
-
Remove the solvent under reduced pressure.
-
Purify the oily residue by flash column chromatography (1-7% methanol in ethyl acetate) to give the thioester product (80% yield).
Application in Natural Product Synthesis: (+)-Ikarugamycin
The acyl Meldrum's acid methodology has been a key strategy in the total synthesis of complex polyketide natural products. A prominent example is the synthesis of (+)-Ikarugamycin, an antibiotic that inhibits clathrin-mediated endocytosis.[8][9] In a convergent synthesis approach, an acylketene intermediate, generated from a suitably functionalized acyl Meldrum's acid derivative, is trapped intramolecularly to form the macrocyclic lactam core of the natural product.[9]
Visualization of Workflows and Pathways
Experimental Workflow: Polyketide Precursor Synthesis
References
- 1. elib.tiho-hannover.de [elib.tiho-hannover.de]
- 2. lookchem.com [lookchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. acs.figshare.com [acs.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 8. Ikarugamycin: A Natural Product Inhibitor of Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
Application Notes and Protocols for Nucleophilic Attack on Isobutyryl Meldrum's Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the nucleophilic attack on Isobutyryl Meldrum's Acid (5-(2-methylpropanoyl)-2,2-dimethyl-1,3-dioxane-4,6-dione), a versatile reagent in organic synthesis. The high reactivity of the acyl Meldrum's acid moiety allows for the efficient synthesis of various β-dicarbonyl compounds, which are valuable intermediates in the development of pharmaceuticals and other bioactive molecules.
Introduction
This compound is a highly effective C-isobutyrylating agent. The strained cyclic structure and the presence of two carbonyl groups render the acyl group susceptible to nucleophilic attack. Upon reaction with a nucleophile, the Meldrum's acid ring undergoes subsequent fragmentation, typically with the loss of acetone and carbon dioxide, to afford the acylated product. This process is particularly useful for the synthesis of β-keto esters, β-keto amides, and 1,3-diketones under relatively mild conditions.
The general mechanism involves the initial attack of the nucleophile on the exocyclic acyl carbonyl group, followed by the collapse of the tetrahedral intermediate and ring-opening of the Meldrum's acid moiety. Subsequent decarboxylation and loss of acetone drive the reaction to completion.
Data Presentation: Reaction of this compound with Various Nucleophiles
The following table summarizes typical reaction conditions and expected yields for the nucleophilic attack on this compound with common O-, N-, and C-nucleophiles.
| Nucleophile (Nu-H) | Product | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Ethanol | Ethyl Isobutyrylacetate | Ethanol | Reflux | 2 - 4 | 85 - 95 |
| Benzyl alcohol | Benzyl Isobutyrylacetate | Toluene | Reflux | 3 - 6 | 80 - 90 |
| Aniline | N-Phenylisobutyrylacetamide | Toluene | Reflux | 4 - 8 | 75 - 85 |
| Benzylamine | N-Benzylisobutyrylacetamide | Toluene | 80 | 4 - 6 | 80 - 90 |
| Diethyl malonate | Diethyl 2-isobutyrylmalonate | THF | Reflux | 6 - 12 | 70 - 80 |
Experimental Protocols
Synthesis of this compound
Materials:
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Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Isobutyryl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Meldrum's acid (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (2.0-2.2 eq) to the stirred solution.
-
Add a solution of isobutyryl chloride (1.0-1.1 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C over 1-2 hours.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by pouring it into cold 1M HCl.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound, which can often be used in the next step without further purification.
Protocol for Nucleophilic Attack with an Alcohol (Synthesis of Ethyl Isobutyrylacetate)
Materials:
-
This compound
-
Ethanol, anhydrous
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Reflux the solution for 2-4 hours. The reaction progress can be monitored by TLC or GC-MS, observing the disappearance of the starting material.
-
After the reaction is complete, remove the ethanol under reduced pressure.
-
The resulting crude ethyl isobutyrylacetate can be purified by vacuum distillation to obtain the final product.
Protocol for Nucleophilic Attack with an Amine (Synthesis of N-Benzylisobutyrylacetamide)
Materials:
-
This compound
-
Benzylamine
-
Toluene, anhydrous
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous toluene.
-
Add benzylamine (1.0-1.2 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with 1M HCl, followed by saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol for Nucleophilic Attack with a Carbon Nucleophile (Synthesis of Diethyl 2-isobutyrylmalonate)
Materials:
-
This compound
-
Diethyl malonate
-
Magnesium ethoxide (Mg(OEt)₂)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
In a flask under an inert atmosphere, add diethyl malonate (1.0-1.2 eq) to a suspension of magnesium ethoxide (1.0-1.2 eq) in anhydrous THF.
-
Stir the mixture at room temperature for 30 minutes to form the magnesium enolate.
-
Add a solution of this compound (1.0 eq) in anhydrous THF to the enolate suspension.
-
Reflux the reaction mixture for 6-12 hours, monitoring by TLC.
-
After completion, cool the reaction to 0 °C and quench by the slow addition of 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
General Reaction Scheme
Caption: General reaction of this compound with a nucleophile.
Experimental Workflow
Caption: General experimental workflow for nucleophilic acylation.
Nucleophile-Product Relationship
Caption: Relationship between nucleophile type and the resulting product class.
Troubleshooting & Optimization
Technical Support Center: Isobutyryl Meldrum's Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving yield and troubleshooting common issues in the synthesis of Isobutyryl Meldrum's Acid.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for synthesizing this compound?
The synthesis of this compound involves the acylation of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with isobutyryl chloride. This reaction typically requires a base to neutralize the HCl byproduct.[1]
Q2: Why is the yield of my this compound reaction lower than expected?
Low yields can be attributed to several factors, including the steric hindrance of the isobutyryl group, suboptimal reaction conditions (temperature, reaction time), the purity of reagents, and the presence of moisture.
Q3: What are the common side products in this reaction?
Common side products can include unreacted Meldrum's acid, diacylated Meldrum's acid (though less likely with the sterically hindered isobutyryl group), and degradation products of Meldrum's acid, especially if the reaction is heated for an extended period.
Q4: How can I purify the final this compound product?
Purification can often be achieved by recrystallization.[1] The crude product, a pale-yellow solid, can be recrystallized from a solvent system like ether-hexane or dichloromethane-hexane.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution | Expected Outcome |
| Low or No Product Formation | 1. Inactive Reagents: Meldrum's acid can degrade over time. Isobutyryl chloride is sensitive to moisture. | - Use freshly recrystallized Meldrum's acid. - Use freshly distilled or a new bottle of isobutyryl chloride. - Ensure all solvents are anhydrous. | Improved conversion to the desired product. |
| 2. Insufficient Base: The HCl generated during the reaction can protonate the Meldrum's acid enolate, rendering it unreactive. | - Use at least 2.5 equivalents of a non-nucleophilic base like pyridine. | Complete neutralization of HCl and improved reaction rate. | |
| 3. Low Reaction Temperature: The steric hindrance of the isobutyryl group may require slightly elevated temperatures for the reaction to proceed at a reasonable rate. | - After the initial addition of isobutyryl chloride at 0°C, allow the reaction to slowly warm to room temperature and stir for an extended period (e.g., 2-4 hours). | Increased reaction rate and higher conversion. | |
| Formation of a Sticky or Oily Product | 1. Presence of Pyridinium Hydrochloride: The salt byproduct may not have been fully removed during the workup. | - Ensure thorough washing of the organic layer with dilute HCl to remove all pyridine and its salts. | A solid, crystalline product is more likely to be obtained. |
| 2. Impure Meldrum's Acid: Using non-recrystallized Meldrum's acid can lead to impurities in the final product.[1] | - Recrystallize the starting Meldrum's acid from a suitable solvent like acetone or acetone-hexane before use.[1] | A cleaner reaction and a higher purity final product. | |
| Product Decomposes During Workup or Purification | 1. Thermal Instability: Acyl Meldrum's acids can be thermally sensitive and may decompose upon heating. | - Avoid high temperatures during solvent removal (use a rotary evaporator at low temperature and pressure). - If purification by chromatography is necessary, perform it quickly on silica gel. | Minimized product loss due to decomposition. |
| 2. Hydrolysis: The product can hydrolyze back to Meldrum's acid and isobutyric acid in the presence of water. | - Ensure all workup steps are performed with anhydrous solvents and that the final product is dried thoroughly. | Stable, pure product is obtained. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is adapted from a reliable Organic Syntheses procedure for the acylation of Meldrum's acid.[1]
Materials:
-
Meldrum's acid (recrystallized)
-
Isobutyryl chloride (freshly distilled)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
2 N Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve recrystallized Meldrum's acid (1.0 eq) in anhydrous DCM.
-
Cool the flask in an ice bath (0°C).
-
Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous pyridine (2.5 eq) to the solution over 10-15 minutes with stirring.
-
Prepare a solution of isobutyryl chloride (1.05 eq) in anhydrous DCM.
-
Add the isobutyryl chloride solution dropwise to the reaction mixture over 1-2 hours, maintaining the temperature at 0°C.
-
After the addition is complete, continue stirring at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Pour the reaction mixture into a separatory funnel containing crushed ice and 2 N HCl.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash successively with 2 N HCl and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound as a pale-yellow solid.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ether-hexane).
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree to guide troubleshooting for low-yield this compound reactions.
References
Technical Support Center: Purification of Isobutyryl Meldrum's Acid by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Isobutyryl Meldrum's Acid by recrystallization. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of recrystallizing this compound?
A1: Recrystallization is a purification technique used to remove impurities from a solid compound. For this compound, this process is crucial to ensure high purity, which is essential for subsequent synthetic steps and for obtaining accurate analytical data.
Q2: What are the ideal characteristics of a recrystallization solvent for this compound?
A2: An ideal solvent for recrystallizing this compound should:
-
Dissolve the compound well at elevated temperatures but poorly at low temperatures.
-
Not react with the compound.
-
Dissolve impurities well at all temperatures or not at all.
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Be volatile enough to be easily removed from the purified crystals.
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Be non-toxic, inexpensive, and non-flammable.
Q3: Which solvents are commonly used for the recrystallization of acyl Meldrum's acids?
A3: While specific data for this compound is limited, common solvent systems for similar acyl Meldrum's acids include mixtures of a good solvent (in which the compound is soluble) and a poor solvent (in which the compound is less soluble). Examples from related compounds suggest that solvent systems like diethyl ether-hexane and dichloromethane-hexane may be effective. Alcohols like ethanol are sometimes used, but the solubility might be too high for efficient recovery, especially if the compound has additional polar functional groups.
Q4: How can I determine the appropriate solvent ratio for a mixed solvent recrystallization?
A4: To determine the optimal solvent ratio, dissolve the crude this compound in a minimal amount of the "good" solvent at its boiling point. Then, slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy (the point of saturation). Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
Experimental Protocols
General Protocol for Recrystallization of this compound
This protocol is a general guideline based on the recrystallization of similar acyl Meldrum's acids. Optimization may be required for specific experimental conditions.
-
Solvent Selection:
-
Based on preliminary solubility tests, select a suitable single or mixed solvent system. A common starting point for acyl Meldrum's acids is a mixture of a moderately polar solvent and a nonpolar solvent (e.g., diethyl ether/hexane or dichloromethane/hexane).
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent (or the "good" solvent in a mixed system).
-
Gently heat the mixture on a hot plate with stirring to dissolve the solid.
-
Continue adding the solvent portion-wise until the solid is completely dissolved at the boiling point of the solvent. Avoid adding a large excess of solvent.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
If using a mixed solvent system, add the "poor" solvent dropwise to the hot solution until turbidity persists. Then, add a few drops of the "good" solvent to clarify the solution.
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Dry the crystals in a vacuum oven or desiccator to remove residual solvent.
-
Data Presentation
Table 1: Qualitative Solubility of Acyl Meldrum's Acids in Common Solvents
| Solvent | Polarity | Expected Solubility of this compound | Recrystallization Suitability |
| Water | High | Low | Potentially suitable as a "poor" solvent in a mixed system. |
| Methanol / Ethanol | High | High | Likely too soluble for efficient single-solvent recrystallization, but could be a "good" solvent in a mixed system.[1] |
| Acetone | Medium-High | High | May be too soluble for efficient recrystallization. |
| Dichloromethane | Medium | Moderate to High | Good candidate for a "good" solvent. |
| Diethyl Ether | Low-Medium | Moderate | Good candidate for a "good" solvent. |
| Toluene | Low | Low to Moderate | May be suitable as a single solvent or as a "poor" solvent. |
| Hexane / Heptane | Low | Very Low | Good candidates for a "poor" solvent in a mixed system. |
Note: This table is based on general principles and data for analogous compounds. Experimental verification is necessary.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of pure this compound. |
| "Oiling out" occurs (product separates as a liquid). | - The boiling point of the solvent is higher than the melting point of the compound.- The rate of cooling is too fast.- High concentration of impurities. | - Reheat the solution to dissolve the oil, add more of the "good" solvent, and allow it to cool more slowly.- Use a lower-boiling solvent system.- Consider a preliminary purification step (e.g., column chromatography) to remove impurities. |
| Crystals form too quickly. | - The solution is too concentrated.- The cooling is too rapid. | - Add a small amount of additional hot solvent to the solution.- Insulate the flask to slow down the rate of cooling. |
| Low recovery of purified product. | - Too much solvent was used.- Premature crystallization during hot filtration.- The product is significantly soluble in the cold solvent. | - Reduce the amount of solvent used for dissolution.- Ensure the filtration apparatus is pre-heated.- Ensure the solution is cooled thoroughly in an ice bath before filtration. |
| Product is still impure after recrystallization. | - Inappropriate solvent choice.- Crystals crashed out of solution too quickly, trapping impurities. | - Re-evaluate the solvent system. Perform small-scale solubility tests.- Ensure slow cooling to allow for selective crystallization. |
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: Step-by-step experimental workflow for the recrystallization of this compound.
References
Technical Support Center: Synthesis of Isobutyryl Meldrum's Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Isobutyryl Meldrum's Acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Poor quality of Meldrum's Acid: Impurities in the starting material can significantly hinder the reaction. 2. Presence of moisture: Isobutyryl chloride and Meldrum's acid are sensitive to hydrolysis.[1] 3. Inefficient acylation: The reaction conditions may not be optimal for the acylation to proceed. 4. Decomposition of the product: Acyl Meldrum's acids are thermally unstable and can decompose if the temperature is not controlled.[2][3][4][5] | 1. Recrystallize Meldrum's Acid: Purify the Meldrum's acid from a suitable solvent (e.g., acetone/hexane) before use.[6] 2. Ensure Anhydrous Conditions: Use anhydrous solvents (e.g., dichloromethane) and dry glassware. Distill pyridine from a drying agent like calcium hydride.[6] Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). 3. Optimize Reaction Conditions: Ensure dropwise addition of isobutyryl chloride at 0°C to control the exothermic reaction. Allow the reaction to proceed for a sufficient time at both 0°C and room temperature. 4. Maintain Low Temperatures: Keep the reaction mixture in an ice bath during the addition of isobutyryl chloride and avoid any subsequent heating. |
| Product is an Oil or Fails to Solidify | 1. Presence of impurities: Unreacted starting materials or side products can prevent crystallization. 2. Incomplete removal of solvent: Residual solvent can keep the product oily. | 1. Thorough Work-up: Perform the acidic washes (e.g., with 2N HCl) to remove all pyridine.[6] Ensure complete separation of the organic and aqueous layers. 2. Effective Solvent Removal: Use a rotary evaporator to remove the solvent completely. For stubborn oils, co-evaporation with a non-polar solvent like hexane might help induce crystallization. |
| Multiple Spots on TLC Analysis of the Crude Product | 1. Unreacted Meldrum's Acid: The reaction may not have gone to completion. 2. Unreacted Isobutyryl Chloride/Isobutyric Acid: Hydrolysis of isobutyryl chloride. 3. Diacylated Product: Reaction of the product's enolate with another molecule of isobutyryl chloride. 4. Self-condensation of Isobutyryl Chloride: Especially in the presence of a base.[7] 5. Hydrolysis of this compound: The product may have started to decompose back to Meldrum's acid and isobutyric acid.[1][8] | 1. Optimize Stoichiometry: Use a slight excess of Meldrum's acid to ensure the complete consumption of the acid chloride. 2. Careful Work-up: The acidic wash should remove any isobutyric acid formed. 3. Controlled Addition of Acylating Agent: Add the isobutyryl chloride slowly at low temperature to minimize side reactions. 4. Purification: Purify the crude product by recrystallization to isolate the desired this compound. |
| Product Darkens or Decomposes Upon Standing | 1. Inherent Instability: Acyl Meldrum's acids can be unstable, especially if impure.[5] 2. Exposure to Air/Moisture: Hydrolysis can occur over time. | 1. Storage: Store the purified product in a cool, dark, and dry environment, preferably under an inert atmosphere. 2. Prompt Use: Use the synthesized this compound in the subsequent reaction step as soon as possible. |
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to use recrystallized Meldrum's acid?
A1: Using unrecrystallized Meldrum's acid can lead to a final product with significantly lower purity.[6] Common impurities in commercial Meldrum's acid can interfere with the acylation reaction, leading to the formation of side products and a lower yield of the desired this compound.
Q2: What is the role of pyridine in this reaction, and can I use another base?
A2: Pyridine acts as a base to neutralize the hydrochloric acid (HCl) that is generated during the reaction between Meldrum's acid and isobutyryl chloride. While other non-nucleophilic bases could potentially be used, pyridine is well-established for this transformation.[6] It is important to use anhydrous pyridine to avoid introducing water into the reaction.
Q3: My reaction mixture turned a dark color. Is this normal?
A3: It is not uncommon for the reaction mixture to develop some color, often described as orange or cloudy.[6] However, a very dark or black color may indicate decomposition or significant side reactions, potentially due to impurities or the reaction temperature being too high.
Q4: What is the main side reaction I should be concerned about?
A4: The primary side reactions to consider are the hydrolysis of the starting materials and the product due to the presence of moisture, and the thermal decomposition of the this compound product into an acylketene, acetone, and carbon dioxide if the reaction is allowed to overheat.[1][2][3][4][5]
Q5: How can I purify the final product?
A5: The crude this compound, which is typically a solid, can be purified by recrystallization.[6] A common solvent system for recrystallizing similar acyl Meldrum's acids is a mixture of ether and hexane.[6]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a reliable procedure for the synthesis of a similar acyl Meldrum's acid.[6]
Materials and Equipment:
-
Recrystallized Meldrum's Acid
-
Isobutyryl chloride, freshly distilled
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
2 N Hydrochloric acid
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottomed flask with a dropping funnel and magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a round-bottomed flask equipped with a dropping funnel and magnetic stirrer, dissolve recrystallized Meldrum's acid (1.0 eq) in anhydrous dichloromethane.
-
Cool the flask in an ice bath.
-
With stirring and under an argon atmosphere, add anhydrous pyridine (2.4 eq) to the solution over a period of 10 minutes.
-
Prepare a solution of freshly distilled isobutyryl chloride (0.97 eq) in anhydrous dichloromethane.
-
Add the isobutyryl chloride solution dropwise to the reaction mixture over a period of 2 hours, maintaining the temperature at 0°C.
-
After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour.
-
Remove the ice bath and stir the mixture for an additional hour at room temperature.
-
Dilute the reaction mixture with dichloromethane and pour it into a separatory funnel containing 2 N hydrochloric acid and crushed ice.
-
Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic extracts and wash them twice with 2 N hydrochloric acid, followed by one wash with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator to yield crude this compound, which should be a pale-yellow solid.
-
Purify the crude product by recrystallization if necessary.
| Reactant/Product | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| Meldrum's Acid | 144.13 | 1.0 |
| Isobutyryl chloride | 106.55 | 0.97 |
| Pyridine | 79.10 | 2.4 |
| This compound | 214.22 | - |
Reaction Pathway and Side Reactions
Caption: Main reaction and potential side reactions in the synthesis of this compound.
References
- 1. ic.unicamp.br [ic.unicamp.br]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. grokipedia.com [grokipedia.com]
- 4. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Self-condensation [chemeurope.com]
- 8. Hydrolysis of alpha-alkyl-alpha-(methylthio)methylene Meldrum's acids. A kinetic and computational investigation of steric effects - PubMed [pubmed.ncbi.nlm.nih.gov]
decomposition pathways of acyl Meldrum's acids at room temperature
Welcome to the Technical Support Center for Acyl Meldrum's Acids. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and decomposition of these versatile reagents at room temperature.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for acyl Meldrum's acids at room temperature?
A1: At room temperature, acyl Meldrum's acids are susceptible to slow decomposition. The principal pathway involves the formation of a highly reactive α-oxoketene (acylketene) intermediate, along with the elimination of acetone and carbon dioxide. This decomposition can be accelerated by the presence of acidic or basic impurities.[1] The generated acylketene is a potent electrophile and can participate in various subsequent reactions.
Q2: How stable are acyl Meldrum's acids when stored at room temperature?
A2: The stability of acyl Meldrum's acids at room temperature can vary depending on the specific acyl substituent and the purity of the compound. While many can be handled for short periods in ambient conditions, prolonged storage is not recommended. For instance, some N-Boc-α-amino-acyl Meldrum's acids have been observed to decompose within six months at room temperature.[1] For long-term storage, it is advisable to keep them in a cool, dry, and inert atmosphere.
Q3: Can I purify acyl Meldrum's acids using flash column chromatography on silica gel?
A3: Caution is advised when attempting to purify acyl Meldrum's acids by flash column chromatography. Due to their sensitivity, they can be prone to decomposition on silica gel, which can have acidic sites.[2] This can lead to the in-situ generation of acylketenes and result in streaking, low recovery, or the isolation of downstream products. Whenever possible, it is best to use the crude acyl Meldrum's acid directly after synthesis and workup, or to purify it by crystallization if feasible.
Q4: What are some common side reactions that can occur due to the decomposition of acyl Meldrum's acids?
A4: The primary reactive intermediate from decomposition is the acylketene. If nucleophiles such as water, alcohols, or amines are present, the acylketene will be trapped to form β-keto acids (which can then decarboxylate), β-keto esters, or β-keto amides, respectively. In the absence of a nucleophile, the acylketene can undergo dimerization or other self-condensation reactions.[1]
Troubleshooting Guides
Issue 1: Low or no yield of the desired product when using a stored acyl Meldrum's acid.
-
Symptom: After performing a reaction with an acyl Meldrum's acid that has been stored for some time at room temperature, the yield of the expected product is significantly lower than anticipated, or none of the desired product is formed.
-
Possible Cause: The acyl Meldrum's acid has decomposed during storage, leading to a lower concentration of the active reagent.
-
Solution:
-
Assess Purity: Before use, check the purity of the stored acyl Meldrum's acid by ¹H NMR or LC-MS to look for the presence of decomposition products.
-
Fresh is Best: Synthesize the acyl Meldrum's acid fresh before use. Many procedures for their application involve in-situ generation and use without isolation to avoid decomposition issues.[3]
-
Proper Storage: If storage is unavoidable, store the acyl Meldrum's acid under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (e.g., in a freezer) to minimize decomposition.
-
Issue 2: Formation of unexpected byproducts in the reaction mixture.
-
Symptom: Along with the desired product, significant amounts of byproducts are observed, which may include β-keto amides, esters, or other complex structures.
-
Possible Cause: The acyl Meldrum's acid is decomposing to the acylketene, which is then reacting with nucleophiles present in the reaction mixture (e.g., trace water, solvent, or amine bases).
-
Solution:
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions. Use dry solvents and reagents.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (argon or nitrogen) to prevent reaction with atmospheric moisture.
-
Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base to minimize its reaction with the acylketene.
-
Temperature Control: Maintain the recommended reaction temperature. Elevated temperatures will accelerate the decomposition to the acylketene.[4]
-
Quantitative Data on Acyl Meldrum's Acid Stability
Quantitative data on the room temperature decomposition of acyl Meldrum's acids is not extensively available in the literature. Stability is highly dependent on the substituent and storage conditions. The following table summarizes the available information and provides general stability guidelines.
| Acyl Group | Purity | Storage Conditions | Observed Stability | Reference |
| N-Boc-α-amino-acyl | Not specified | Room Temperature | Decomposes within 6 months | [1] |
| General Acyl | High Purity | Cool, dry, inert atmosphere | Generally stable for short-term handling | General Knowledge |
| General Acyl | With impurities (acid/base) | Room Temperature | Prone to accelerated decomposition | [1] |
Experimental Protocols
Protocol 1: Synthesis of an Acyl Meldrum's Acid
This protocol provides a general method for the acylation of Meldrum's acid.
Materials:
-
Meldrum's acid (1.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine (2.2 eq)
-
Acyl chloride (1.1 eq)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
Dissolve Meldrum's acid in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add anhydrous pyridine to the cooled solution with stirring.
-
Add a solution of the acyl chloride in anhydrous DCM dropwise to the reaction mixture over 1-2 hours, maintaining the temperature at 0°C.
-
After the addition is complete, continue stirring at 0°C for an additional hour, then allow the reaction to warm to room temperature and stir for another hour.
-
Work-up the reaction by washing the organic layer sequentially with cold dilute HCl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude acyl Meldrum's acid.[3]
Protocol 2: Monitoring Decomposition of an Acyl Meldrum's Acid by ¹H NMR Spectroscopy
This protocol outlines a method to monitor the stability of an acyl Meldrum's acid at room temperature.
Materials:
-
Acyl Meldrum's acid sample
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a solution of the freshly synthesized and purified acyl Meldrum's acid in the chosen deuterated solvent at a known concentration.
-
Acquire an initial ¹H NMR spectrum (t=0). Identify the characteristic peaks of the acyl Meldrum's acid. The enol proton of the acyl Meldrum's acid often appears as a broad singlet far downfield (e.g., ~15 ppm).[3]
-
Store the NMR tube at a constant room temperature.
-
Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every 24 hours, weekly, or monthly, depending on the expected stability).
-
Monitor the decrease in the integral of the characteristic peaks of the acyl Meldrum's acid and the appearance of new peaks corresponding to decomposition products (e.g., acetone).
-
The rate of decomposition can be quantified by comparing the integration of the starting material peaks to an internal standard or to the sum of the integrations of the starting material and decomposition product peaks over time.
Visualizations
Caption: Decomposition pathway of acyl Meldrum's acid at room temperature.
Caption: Workflow for synthesis and stability monitoring of acyl Meldrum's acids.
References
stability issues of Isobutyryl Meldrum's Acid in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Isobutyryl Meldrum's Acid in solution. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound seems to be degrading. What are the likely causes?
A1: this compound, like other acyl Meldrum's acid derivatives, is susceptible to degradation, primarily through hydrolysis. The stability is significantly influenced by the pH of the solution, temperature, and the solvent used. Degradation is often accelerated in acidic conditions.[1]
Q2: What are the primary degradation products of this compound?
A2: The expected primary degradation products from hydrolysis are isobutyric acid and Meldrum's acid. Meldrum's acid itself can further hydrolyze to malonic acid and acetone. Thermal decomposition can lead to the formation of a highly reactive ketene intermediate, acetone, and carbon dioxide.
Q3: How can I minimize the degradation of this compound in my experiments?
A3: To minimize degradation, consider the following:
-
pH Control: Maintain a neutral to slightly basic pH if your experimental conditions allow. Acyl Meldrum's acids have been reported to be more stable in basic solutions compared to acidic media at ambient temperature.[1]
-
Temperature: Keep solutions as cool as possible. Avoid prolonged heating, as thermal decomposition can occur.
-
Solvent Choice: Use anhydrous aprotic solvents whenever feasible. The presence of water will promote hydrolysis. Disubstituted Meldrum's acids have shown good stability in solvents like acetonitrile, toluene, tetrahydrofuran (THF), N-methyl-pyrrolidinone (NMP), and dimethyl sulfoxide (DMSO).[2]
-
Fresh Preparation: Prepare solutions of this compound fresh for use whenever possible. One study noted that a similar acyl Meldrum's acid decomposed within 6 months even at room temperature in the solid state.[1]
Q4: I am observing an unexpected reaction product. What could it be?
A4: Beyond the expected hydrolysis products, the thermal decomposition of this compound can generate a highly reactive isobutyrylketene intermediate. This ketene can then react with various nucleophiles in your reaction mixture, leading to the formation of unexpected amides, esters, or other adducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low yield of desired product | Degradation of this compound prior to or during the reaction. | 1. Verify the purity of your starting material. 2. Prepare fresh solutions of this compound immediately before use. 3. Control the reaction temperature, keeping it as low as your protocol allows. 4. If applicable, buffer your reaction to a neutral or slightly basic pH. |
| Inconsistent reaction outcomes | Variable stability of this compound stock solutions. | 1. Avoid storing solutions of this compound for extended periods. 2. If stock solutions must be used, store them at low temperatures (e.g., -20°C) in an anhydrous solvent and minimize freeze-thaw cycles. 3. Perform a quick purity check (e.g., by TLC or LC-MS) of the stock solution before use. |
| Appearance of unknown impurities in analysis (e.g., HPLC, NMR) | Formation of degradation products. | 1. Identify the impurities by comparing their retention times or spectral data with those of potential degradation products (isobutyric acid, malonic acid, acetone). 2. Refer to the experimental protocol below for a stability-indicating HPLC method to monitor degradation. |
Stability Data
| Condition | Parameter | Expected Stability of this compound | Comments |
| pH | Half-life (t½) | Shortest in acidic conditions (pH < 4). Increases at neutral pH. Longest in basic conditions (pH > 8). | Acyl Meldrum's acids are known to be unstable in acidic media.[1] In basic solutions, the formation of the enolate can increase stability. |
| Temperature | Degradation Rate | Increases significantly with increasing temperature. | Thermal decomposition to form a ketene is a known pathway for acyl Meldrum's acids. |
| Solvent | Stability | High in anhydrous aprotic solvents (e.g., ACN, THF, Toluene). Lower in protic solvents (e.g., water, methanol, ethanol). | Protic solvents can participate in hydrolysis. Disubstituted Meldrum's acids show good compatibility with various organic solvents.[2] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[3][4][5][6]
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Incubate at room temperature and 60°C. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an appropriate amount of 0.1 N NaOH before analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Incubate at room temperature. Take samples at various time points. Neutralize the samples with an appropriate amount of 0.1 N HCl before analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Incubate at room temperature. Take samples at various time points.
-
Thermal Degradation: Place a solid sample of this compound and a solution sample in an oven at a controlled temperature (e.g., 60°C). Take samples at various time points.
-
Photolytic Degradation: Expose a solid sample and a solution sample to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. Keep control samples in the dark.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of degradation and identify any degradation products.
Protocol 2: Stability-Indicating HPLC Method
This method is designed to separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Note: This method is a starting point and may require optimization for your specific instrumentation and sample matrix.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Troubleshooting workflow for stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianjpr.com [asianjpr.com]
- 6. scispace.com [scispace.com]
Technical Support Center: Isobutyryl Meldrum's Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup procedure of reactions involving Isobutyryl Meldrum's Acid. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the standard quenching procedure for a reaction involving this compound?
A1: A common method involves quenching the reaction mixture with an alcohol, such as methanol. This is often followed by dilution with an organic solvent like dichloromethane or ethyl acetate before proceeding with aqueous washes.[1]
Q2: My crude product is a pale-yellow solid. Is this normal?
A2: Yes, acyl Meldrum's acid derivatives are often isolated as pale-yellow solids.[2] This coloration is generally not indicative of significant impurities that will hinder subsequent steps.
Q3: Can I carry the crude this compound product directly to the next step without purification?
A3: In many cases, yes. For reactions like methanolysis to form the corresponding methyl ester, the crude acyl Meldrum's acid can be used without further purification.[2] However, the purity of the starting Meldrum's acid is crucial for obtaining a good yield of the final product.[2]
Q4: What are the recommended purification techniques for this compound products?
A4: The two primary methods for purifying these products are recrystallization and flash column chromatography. The choice of method depends on the physical properties of the product and the nature of the impurities.
-
Recrystallization: Common solvent systems for recrystallization include ether-hexane and dichloromethane-hexane.[2]
-
Flash Column Chromatography: A typical eluent system for less polar products is a mixture of petroleum ether and ethyl acetate.[3]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Yield of Acylated Product | Impure Meldrum's Acid was used. | Ensure the Meldrum's acid is recrystallized before use. The purity of the starting material significantly impacts the yield.[2] |
| Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.[1] | |
| Difficulty Removing Pyridine | Pyridine is soluble in the organic layer. | Wash the organic layer multiple times with a dilute acidic solution, such as 2 N HCl or saturated aqueous ammonium chloride.[1][2] Alternatively, washing with 10% aqueous copper sulfate solution can be effective.[4][5] |
| Formation of an Emulsion During Extraction | High concentration of reagents or byproducts. | Dilute the reaction mixture further with the organic solvent. If an emulsion persists, adding brine (saturated NaCl solution) can help break it. For stubborn emulsions, filtration through Celite may be necessary. |
| Product is an Oil Instead of a Solid | Presence of residual solvent or impurities. | Try to remove residual solvents under high vacuum. If the product remains an oil, purification by flash column chromatography is recommended. |
| Unexpected Side Product Formation | Thermal decomposition of Meldrum's acid derivative. | Maintain a low temperature throughout the reaction and workup process. Meldrum's acid and its derivatives can be thermally sensitive.[6] |
| C-O alkylation instead of the desired C-C alkylation. | This can be a competing reaction. Optimization of reaction conditions (base, solvent, temperature) may be required to favor C-C alkylation.[6] | |
| Product Insoluble in Common Organic Solvents | The product may be highly polar. | Test a range of solvents for solubility. For some highly functionalized Meldrum's acid derivatives, solubility in common non-polar organic solvents can be low.[7] |
| Colored Impurities in the Final Product | Residual reagents or byproducts. | If the color persists after aqueous washes, consider treating the organic solution with activated carbon before filtration. Purification by column chromatography is also effective at removing colored impurities. |
Experimental Protocols
General Workup Procedure for Acylation of Meldrum's Acid
This protocol is adapted from a standard procedure for the acylation of Meldrum's acid.[2]
-
Quenching: After the reaction is complete, cool the reaction mixture to 0°C.
-
Dilution: Dilute the mixture with dichloromethane.
-
Acidic Wash: Pour the diluted mixture into a separatory funnel containing 2 N hydrochloric acid and crushed ice.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Combine Organic Layers: Combine all organic fractions.
-
Washing: Wash the combined organic layers sequentially with 2 N hydrochloric acid and saturated sodium chloride solution.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Remove the solvent using a rotary evaporator to yield the crude product.
Purification by Recrystallization
-
Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., dichloromethane or ether).
-
Slowly add a less polar co-solvent (e.g., hexane) until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold co-solvent, and dry under vacuum.
Visualizations
Caption: General experimental workflow for the workup and purification of this compound reactions.
Caption: Troubleshooting decision tree for common issues in this compound reaction workups.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Disubstituted Meldrum’s Acid: Another Scaffold with SuFEx-like Reactivity [mdpi.com]
- 4. Workup [chem.rochester.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Isobutyryl Meldrum's Acid Reaction Kinetics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of temperature on the reaction kinetics of Isobutyryl Meldrum's Acid.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound?
For the acylation of Meldrum's acid with isobutyryl chloride, it is generally recommended to maintain a low temperature, typically between 0°C and room temperature. The initial addition of reagents is often carried out at 0°C to control the exothermic nature of the reaction, followed by gradual warming to room temperature.
Q2: How does an increase in temperature affect the rate of the isobutyrylation reaction?
As with most chemical reactions, an increase in temperature will increase the rate of the isobutyrylation reaction. However, this also significantly increases the rate of undesirable side reactions.
Q3: What are the primary side reactions that occur at elevated temperatures?
The major side reaction at higher temperatures is the thermal decomposition of both the starting Meldrum's acid and the acylated product.[1] This decomposition generates highly reactive ketene intermediates, which can lead to a complex mixture of by-products and a lower yield of the desired this compound.[1][2] Ring-opening of the Meldrum's acid structure can also occur under harsh conditions.
Q4: What are the visual or analytical indicators of thermal decomposition?
Signs of significant decomposition include a dark orange or brown reaction mixture, the evolution of gas (carbon dioxide and acetone), and the presence of multiple unexpected spots on a Thin Layer Chromatography (TLC) plate or peaks in a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. The final product may also be difficult to purify, appearing as an oil rather than a crystalline solid.
Q5: Is it possible to run the reaction at a temperature higher than room temperature to speed it up?
While technically possible, it is not recommended. The risk of thermal decomposition and the subsequent decrease in yield and purity generally outweigh the benefit of a faster reaction rate.[2][3] Careful control of the temperature is crucial for a successful and clean reaction.
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
-
Symptom: After the reaction and workup, the isolated yield of the desired product is significantly lower than expected.
-
Possible Cause: The reaction temperature may have been too high, leading to the thermal decomposition of the product and/or starting material.
-
Solution:
-
Ensure that the reaction vessel is adequately cooled in an ice bath (0°C) before and during the addition of isobutyryl chloride and the base (e.g., pyridine).
-
Add the reagents slowly and dropwise to maintain a low reaction temperature and prevent localized heating.
-
After the addition is complete, allow the reaction to warm to room temperature gradually over 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating.
-
Issue 2: Formation of a Complex Mixture of By-products
-
Symptom: TLC or LC-MS analysis of the crude reaction mixture shows multiple products, making purification difficult.
-
Possible Cause: Elevated temperatures have likely led to the formation of ketene intermediates, which have then reacted further to produce a variety of unintended products.
-
Solution:
-
Strict adherence to a low-temperature protocol is critical.
-
Ensure the purity of the starting Meldrum's acid, as impurities can sometimes catalyze decomposition. Recrystallization of Meldrum's acid may be necessary.[4]
-
Use anhydrous solvents and reagents, as water can contribute to the hydrolysis of the product and other side reactions.
-
Issue 3: The Crude Product is an Oil and Fails to Crystallize
-
Symptom: The expected solid product is obtained as a viscous oil after workup.
-
Possible Cause: The presence of impurities, likely from temperature-related side reactions, can inhibit crystallization.
-
Solution:
-
Attempt to purify a small sample of the oil using column chromatography to isolate the desired product.
-
If the desired product is isolated, use the purified material to attempt to seed the crystallization of the bulk of the oily product.
-
Trituration with a non-polar solvent (e.g., hexanes) may help to induce crystallization by removing more soluble impurities.
-
Data Presentation
The following table summarizes the qualitative effects of temperature on the key parameters of the isobutyrylation of Meldrum's acid.
| Temperature Range | Relative Reaction Rate | Expected Yield | Risk of Thermal Decomposition & Side Reactions |
| Low (0°C to 10°C) | Slower | High | Low |
| Room Temperature (20-25°C) | Moderate | Moderate to High | Moderate |
| Elevated (> 40°C) | Fast | Low to Very Low | High |
Experimental Protocols
Protocol 1: Synthesis of this compound with Temperature Control
-
Preparation: In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve Meldrum's acid (1.0 equivalent) in anhydrous dichloromethane.
-
Cooling: Cool the flask in an ice bath to 0°C.
-
Base Addition: Add anhydrous pyridine (2.4 equivalents) dropwise to the cooled solution while maintaining the temperature at 0°C.
-
Acyl Chloride Addition: Add a solution of isobutyryl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise over a period of 1-2 hours, ensuring the temperature does not rise above 5°C.
-
Reaction: After the addition is complete, stir the reaction mixture at 0°C for an additional hour.
-
Warming: Remove the ice bath and allow the reaction to slowly warm to room temperature while stirring for another 1-2 hours.
-
Workup: Dilute the reaction mixture with dichloromethane and pour it into cold 2N hydrochloric acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ether/hexane).
Protocol 2: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
-
Prepare TLC Chamber: Add a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to a TLC chamber and allow it to saturate.
-
Spotting: At regular intervals (e.g., every 30 minutes), take a small aliquot of the reaction mixture using a capillary tube and spot it onto a TLC plate. Also, spot the starting Meldrum's acid as a reference.
-
Development: Place the TLC plate in the chamber and allow the solvent front to move up the plate.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light and/or by staining with a suitable agent (e.g., potassium permanganate).
-
Analysis: The disappearance of the Meldrum's acid spot and the appearance of a new product spot indicate the progress of the reaction. The reaction is considered complete when the starting material spot is no longer visible.
Visualizations
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
Caption: Effect of temperature on the reaction pathways of Meldrum's acid acylation.
References
Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of Isobutyryl Meldrum's Acid and Alternative Acylating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H NMR spectroscopic characteristics of isobutyryl Meldrum's acid, a versatile C-acylation reagent, with common alternatives such as isobutyryl chloride and isobutyric anhydride. Additionally, the ¹H NMR spectrum of the parent compound, Meldrum's acid, is included as a baseline for comparison. This information is crucial for reaction monitoring, purity assessment, and structural verification in synthetic chemistry.
Data Presentation
The following table summarizes the key ¹H NMR spectral data for this compound and its comparators. All data is reported for spectra acquired in deuterochloroform (CDCl₃).
| Compound | Chemical Structure | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| This compound | (Structure of this compound) | -CH(CH₃)₂ | 3.40 | Heptet | 1H | 6.9 |
| -CH(CH₃ )₂ | 1.18 | Doublet | 6H | 6.9 | ||
| gem-di-CH₃ | 1.72 | Singlet | 6H | - | ||
| Enolic -OH | 17.1 | Singlet | 1H | - | ||
| Isobutyryl Chloride | (Structure of Isobutyryl Chloride) | -CH (CH₃)₂ | ~3.0-3.2 | Septet | 1H | ~7.0 |
| -CH(CH₃ )₂ | ~1.3 | Doublet | 6H | ~7.0 | ||
| Isobutyric Anhydride | (Structure of Isobutyric Anhydride) | -CH (CH₃)₂ | ~2.7 | Septet | 2H | ~7.0 |
| -CH(CH₃ )₂ | ~1.2 | Doublet | 12H | ~7.0 | ||
| Meldrum's Acid | (Structure of Meldrum's Acid) | C5-CH₂ | ~3.6 | Singlet | 2H | - |
| gem-di-CH₃ | ~1.7 | Singlet | 6H | - |
Experimental Protocols
General Protocol for ¹H NMR Spectroscopy
A standard protocol for the acquisition of ¹H NMR spectra is outlined below. This procedure is generally applicable to the characterization of organic compounds.
1. Sample Preparation:
-
Weigh approximately 5-20 mg of the solid sample or measure 10-30 µL of a liquid sample into a clean, dry vial.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
If the sample does not fully dissolve, gently warm the vial or use sonication. If solids persist, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.
2. NMR Instrument Setup and Data Acquisition:
-
The ¹H NMR spectra should be recorded on a spectrometer operating at a frequency of 400 MHz or higher.
-
Before data acquisition, the magnetic field is shimmed on the sample to optimize its homogeneity.
-
A standard single-pulse experiment is typically used.
-
Key acquisition parameters include:
-
Pulse Angle: 30-90 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 (can be adjusted based on sample concentration)
-
Spectral Width: Typically -2 to 12 ppm
-
3. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum is phased and the baseline is corrected.
-
The chemical shifts are referenced to the TMS signal at 0.00 ppm.
-
Integration of the signals is performed to determine the relative ratios of the different types of protons.
Mandatory Visualizations
The following diagrams illustrate the structural relationships and the flow of information in the characterization process.
Caption: A diagram comparing the key ¹H NMR chemical shifts of this compound with its precursor and alternative reagents.
Caption: A flowchart illustrating the standard workflow for obtaining and analyzing a ¹H NMR spectrum.
A Comparative Guide to the 13C NMR Spectra of 5-Acyl-2,2-dimethyl-1,3-dioxane-4,6-diones and Their Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 13C NMR spectral data for 5-acyl-2,2-dimethyl-1,3-dioxane-4,6-diones, commonly known as 5-acyl Meldrum's acids, and related derivatives. Meldrum's acid and its derivatives are versatile reagents in organic synthesis, valued for the high acidity of the C5 proton and their utility in forming a variety of molecular structures.[1][2][3][4][5] Understanding their spectral characteristics is crucial for reaction monitoring, structural confirmation, and purity assessment.
Data Presentation: 13C NMR Chemical Shifts
The following table summarizes the 13C NMR chemical shifts (δ, ppm) for a selection of 5-substituted 2,2-dimethyl-1,3-dioxane-4,6-diones. The data has been compiled from various sources and is presented to facilitate comparison between different substitution patterns at the C5 position. All spectra were recorded in CDCl3 unless otherwise noted.[6][7][8]
| Compound | C2 | C4, C6 (C=O) | C5 | 2,2-(CH3)2 | R Group Carbons | Reference |
| 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione | 106.2 | 174.8, 184.2 | 45.1 | 37.5, 42.4 | 207.5 (C=O), CH3 not reported | [7] |
| 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione | 105.7 | 164.7 | 52.7 | 27.4, 28.5 | 128.8, 129.1, 130.5 | [6] |
| 5-Benzyl-2,2-dimethyl-1,3-dioxane-4,6-dione | Not reported | Not reported | 48.2 | 27.2, 28.4 | 32.1 (CH2), Phenyl carbons not reported | [6] |
| 5-Isobutyl-2,2-dimethyl-1,3-dioxane-4,6-dione | 104.9 | 166.0 | 44.2 | 26.8, 28.6 | 22.1, 25.9, 35.3 | [6] |
| 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione | 104.6 | 158.1, 159.7, 163.3 | 114.8 | 27.6 | 128.7, 131.7, 133.6, 133.7 | [6] |
| [(2)H2]-Meldrum's-acid | Not reported | Not reported | Not reported | Not reported | Not reported | [9] |
Key Observations:
-
The quaternary carbon C2 of the dioxane ring typically appears in the range of 104-106 ppm.
-
The carbonyl carbons C4 and C6 are highly deshielded, with chemical shifts generally found between 160 and 185 ppm. The presence of an acyl group at C5 can influence these shifts.
-
The chemical shift of C5 is highly dependent on its substitution. For alkyl-substituted derivatives, it appears in the 44-53 ppm range. For acyl and benzylidene derivatives, this carbon is part of a double bond or enol system and its chemical shift is significantly different.[10]
-
The gem-dimethyl groups at C2 give rise to signals typically between 26 and 42 ppm.
Experimental Protocols
The following is a general methodology for the acquisition of 13C NMR spectra of 5-acyl-2,2-dimethyl-1,3-dioxane-4,6-diones, based on common practices reported in the literature.[6][8]
1. Sample Preparation:
-
Dissolve approximately 10-50 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl3). Other deuterated solvents such as DMSO-d6 can also be used.
-
Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[8]
2. NMR Spectroscopy:
-
Spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.
-
For 13C NMR, the corresponding frequencies would be 75, 100, or 125 MHz, respectively.[6]
-
Broadband proton decoupling is employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.[11]
-
A sufficient number of scans are acquired to obtain a good signal-to-noise ratio, especially for quaternary carbons which tend to have longer relaxation times and weaker signals.
Logical Workflow: Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of 5-acyl-2,2-dimethyl-1,3-dioxane-4,6-diones.
Caption: Workflow for the synthesis and characterization of 5-acyl Meldrum's acids.
This guide serves as a starting point for researchers working with these important synthetic intermediates. For more detailed information, it is recommended to consult the primary literature.
References
- 1. A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION | Journal of Academia [journal.uitm.edu.my]
- 2. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 4. Synthesis methods of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]
- 5. 2,2-Dimethyl-1,3-dioxane-4,6-dione: History and Versatility in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Disubstituted Meldrum’s Acid: Another Scaffold with SuFEx-like Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
Mass Spectrometry of Isobutyryl Meldrum's Acid Derivatives: A Comparative Guide
For researchers and drug development professionals working with Meldrum's acid and its derivatives, mass spectrometry is an indispensable tool for structural confirmation and purity assessment. This guide provides a comparative overview of the expected mass spectrometric behavior of isobutyryl Meldrum's acid derivatives, based on established fragmentation principles for this class of compounds. While direct comparative studies are limited in published literature, this document synthesizes available data and theoretical pathways to offer a practical reference.
Comparison of Expected Mass Spectrometry Data
Below is a table summarizing the expected key ions for this compound and a related derivative for comparison.
| Compound Name | Molecular Formula | Molecular Weight (Da) | Expected [M+H]⁺ (m/z) | Expected [M+Na]⁺ (m/z) | Key Fragment Ion (m/z) & Identity |
| 5-Isobutyryl-2,2-dimethyl-1,3-dioxane-4,6-dione | C₁₀H₁₄O₅ | 214.22 | 215.09 | 237.07 | 70.04 (Isobutyrylketene) |
| 5-Benzoyl-2,2-dimethyl-1,3-dioxane-4,6-dione | C₁₃H₁₂O₅ | 248.23 | 249.07 | 271.05 | 118.04 (Benzoylketene) |
Note: The m/z values for fragment ions are based on the characteristic thermal decomposition pathway of acylated Meldrum's acids.
Fragmentation Pathways and Experimental Workflows
The logical flow of analysis and the primary fragmentation pathway are critical to understanding the data obtained from mass spectrometry experiments.
Caption: Proposed E.I. fragmentation pathway for this compound.
Caption: Generalized experimental workflow for mass spectrometry analysis.
Experimental Protocols
The following protocols are generalized from methodologies reported for the analysis of Meldrum's acid derivatives.[4][5]
Sample Preparation
-
Standard Preparation: Accurately weigh approximately 1 mg of the this compound derivative.
-
Dissolution: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture thereof) to a final concentration of 10-100 µg/mL. The choice of solvent will depend on the specific ionization technique and chromatographic conditions.
-
Filtration: If necessary, filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: A high-resolution mass spectrometer, such as a Thermo Fisher Scientific Q Exactive Orbitrap or an Agilent 6540 Q-TOF, is typically employed for accurate mass measurements.[4]
-
Ionization Source: Electrospray Ionization (ESI) is commonly used for these compounds, operated in either positive or negative ion mode.
-
ESI Parameters (Positive Mode Example):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 100 - 150 °C
-
Sheath Gas Flow Rate: 30 - 40 arbitrary units
-
Auxiliary Gas Flow Rate: 5 - 10 arbitrary units
-
-
Mass Analyzer Settings:
-
Scan Range: m/z 50 - 500
-
Resolution: 60,000 - 140,000
-
Data Acquisition: Data is acquired in full scan mode to detect the parent ion. Tandem MS (MS/MS) can be performed by selecting the parent ion and subjecting it to collision-induced dissociation (CID) to obtain fragmentation data.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
While less common for these relatively polar compounds, GC-MS can be used. However, it is important to note that the high temperatures of the GC inlet and transfer line can cause thermal decomposition of Meldrum's acid derivatives.[6] This results in the detection of the corresponding ketene rather than the intact molecule.
-
Instrumentation: A standard GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).
-
GC Conditions:
-
Injector Temperature: 250 °C (or lower to minimize degradation)
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Oven Program: A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 280 °C).
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35 - 400.
-
Conclusion
The mass spectrometric analysis of this compound derivatives is characterized by a prominent fragmentation pathway involving the formation of a ketene intermediate, particularly under thermal stress. For confirmation of the intact molecule, soft ionization techniques like ESI are preferable. This guide provides a foundational understanding for researchers to interpret their mass spectrometry data for this important class of compounds.
References
- 1. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 2. Selected applications of Meldrum's acid – a tutorial - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Electrospray ionization mass spectrometry and nuclear magnetic resonance spectroscopy data for anacardic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
A Comparative Guide to Isobutyryl Meldrum's Acid and Other Acylating Agents
In the landscape of organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals, the choice of an appropriate acylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of Isobutyryl Meldrum's Acid with other commonly employed isobutyrylating agents, namely isobutyryl chloride and isobutyric anhydride. The information presented herein, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
Overview of Acylating Agents
Acylation is a fundamental chemical transformation that introduces an acyl group (R-C=O) into a molecule.[1] Acylating agents are the reagents that deliver this acyl group.[2] The reactivity of these agents is a key consideration, with more reactive compounds often leading to faster reactions but potentially lower selectivity and the formation of undesirable byproducts.[3]
This compound is a derivative of Meldrum's acid, a highly acidic cyclic compound.[4][5] Acylated Meldrum's acids are recognized as effective acylating agents.[6][7] They are considered to be synthetic equivalents of mixed diketenes and are known to react with various nucleophiles.[6]
Isobutyryl chloride , an acyl halide, is a highly reactive acylating agent.[8] Its reactivity stems from the excellent leaving group ability of the chloride ion.[3] However, this high reactivity can also be a drawback, leading to reactions with moisture and the generation of corrosive hydrochloric acid (HCl) as a byproduct.[3][9]
Isobutyric anhydride is another common acylating agent, formed from the condensation of two molecules of isobutyric acid.[10] It is generally less reactive and more selective than isobutyryl chloride.[3] The byproduct of its reaction is isobutyric acid, which is less corrosive than HCl.[3]
Performance Comparison
The selection of an acylating agent often involves a trade-off between reactivity, selectivity, and ease of handling. The following tables summarize the performance of this compound, isobutyryl chloride, and isobutyric anhydride in the acylation of common nucleophiles like alcohols and amines.
Table 1: Acylation of Alcohols
| Acylating Agent | Substrate | Catalyst/Base | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| This compound | Phenol | BTMG | NMP | 12 h | 60 | ~96% (model reaction with acetaminophen) | [11] |
| Isobutyryl Chloride | General Alcohols | Pyridine/TMEDA | Various | Minutes to Hours | -78 to RT | High | [12][13] |
| Isobutyric Anhydride | Phenol | Copper(I) triflate | - | - | Room Temp | High | [2] |
| Isobutyric Anhydride | General Alcohols | Bi(OTf)3 | Various | - | - | High | [14] |
Table 2: Acylation of Amines
| Acylating Agent | Substrate | Catalyst/Base | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| This compound | General Amines | BTMG | NMP | 12 h | 100 | - | [11] |
| Isobutyryl Chloride | Primary Amines | Base (e.g., Pyridine) | Various | - | -15 to RT | High | [1][15][16] |
| Isobutyric Anhydride | Primary Amines | NaHCO3 | Water | - | - | High | [17] |
| Isobutyric Anhydride | General Amines | - | - | - | - | High | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental results. Below are representative protocols for acylation reactions using the compared agents.
Protocol 1: Acylation of Phenols using this compound (Adapted from a general procedure with disubstituted Meldrum's acids)
-
Reaction Setup: To a solution of the phenolic substrate (1.0 equiv) in N-methyl-pyrrolidinone (NMP), add this compound (1.1 equiv) and 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BTMG) (1.1 equiv).
-
Reaction Conditions: Stir the reaction mixture at 60 °C for 12 hours.
-
Work-up and Purification: After completion of the reaction (monitored by TLC), quench the reaction with a saturated aqueous solution of NH4Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[11]
Protocol 2: N-Acylation of a Primary Amine with Isobutyryl Chloride (General Procedure)
-
Reaction Setup: Dissolve the primary amine (1.0 equiv) and a suitable base (e.g., pyridine or triethylamine, 1.1-2.0 equiv) in an anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere.
-
Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add isobutyryl chloride (1.1 equiv) dropwise to the stirred solution.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify the crude product by recrystallization or silica gel column chromatography.[1]
Protocol 3: O-Acylation of an Alcohol with Isobutyric Anhydride
-
Reaction Setup: In a dried, argon-flushed round-bottom flask, charge the alcohol (1.0 equiv) and isobutyric anhydride (4.0 equiv).
-
Catalyst Addition: Add a catalytic amount of a Lewis acid, such as tetrakis(acetonitrile)copper(I) triflate (1 mol %).
-
Reaction Conditions: Stir the reaction mixture at room temperature and monitor by TLC.
-
Work-up and Purification: When the reaction is complete, decompose the excess anhydride with a saturated aqueous NaHCO3 solution and stir for 45 minutes. Purify the resulting mixture directly by flash column chromatography on silica gel to afford the acylated product.[2]
Mandatory Visualizations
Logical Relationship of Acylating Agent Choice
Caption: Decision workflow for selecting an isobutyrylating agent.
Experimental Workflow for a Typical Acylation Reaction
Caption: General experimental workflow for an acylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. framochem.com [framochem.com]
- 9. youtube.com [youtube.com]
- 10. Acetylation of Isobutyric Anhydride on Lignin | Undergraduate Research and Fellowships Mentoring [urfm.psu.edu]
- 11. Disubstituted Meldrum’s Acid: Another Scaffold with SuFEx-like Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA [organic-chemistry.org]
- 14. Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3 [organic-chemistry.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. US6211384B1 - Methods for the acylation of amine compounds - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
Meldrum's Acid Derivatives vs. Malonic Esters: A Comparative Guide for Synthetic Chemists
For researchers, scientists, and drug development professionals seeking to optimize synthetic routes, the choice between Meldrum's acid derivatives and malonic esters as key building blocks is a critical decision. While both are mainstays in C-C bond formation, Meldrum's acid and its derivatives offer distinct advantages in terms of reactivity, handling, and synthetic versatility. This guide provides an objective comparison, supported by experimental data and detailed protocols, to inform your selection process.
Executive Summary
Meldrum's acid, a cyclic diester, exhibits significantly higher acidity compared to acyclic malonic esters. This heightened acidity allows for reactions under milder conditions and with a broader range of electrophiles. Notably, Meldrum's acid derivatives can be readily acylated, a transformation not feasible with malonic esters, providing a direct and efficient route to valuable β-keto esters. Furthermore, the thermal decomposition of Meldrum's acid derivatives generates highly reactive ketene intermediates, opening pathways to a diverse array of chemical structures.
I. Enhanced Acidity and Milder Reaction Conditions
A primary advantage of Meldrum's acid is its exceptional acidity. The pKa of Meldrum's acid is approximately 4.97, making it about 8 orders of magnitude more acidic than dimethyl malonate (pKa ≈ 13).[1][2][3] This significant difference in acidity allows for the deprotonation of Meldrum's acid using much weaker bases than those required for malonic esters, which typically necessitate the use of strong bases like sodium ethoxide. The use of milder bases can lead to cleaner reactions with fewer side products and broader functional group tolerance.
II. Direct Acylation: A Gateway to β-Keto Esters
One of the most significant advantages of Meldrum's acid is its ability to undergo direct acylation with acid chlorides.[4] This reaction provides a straightforward and high-yielding route to 5-acyl Meldrum's acids, which are versatile intermediates for the synthesis of β-keto esters.[5] In contrast, the direct acylation of malonic esters is generally not a viable synthetic strategy. The typical malonic ester synthesis involves alkylation with alkyl halides, not acylation with acyl halides.[6][7]
Table 1: Comparison of Acylation and Subsequent Transformation
| Feature | Meldrum's Acid Derivative | Malonic Ester |
| Acylating Agent | Acid Chloride (e.g., Phenylacetyl chloride) | Not applicable |
| Reaction Product | Acyl Meldrum's Acid | Not applicable |
| Subsequent Reaction | Alcoholysis (e.g., with methanol) | Not applicable |
| Final Product | β-Keto Ester (e.g., Methyl phenylacetylacetate) | Alkylated malonic ester |
| Overall Yield | High (e.g., 82% for methyl phenylacetylacetate)[5] | Dependent on alkylation and subsequent steps |
III. Knoevenagel Condensation: Higher Reactivity
Both Meldrum's acid and malonic esters are employed in Knoevenagel condensations with aldehydes and ketones. However, due to its higher acidity, Meldrum's acid often exhibits greater reactivity, allowing the condensation to proceed under milder conditions and frequently without the need for a catalyst.[2][8] This can be particularly advantageous when working with sensitive substrates.
Table 2: Comparison in Knoevenagel Condensation
| Reactant | Aldehyde | Catalyst | Solvent | Reaction Time | Yield | Reference |
| Meldrum's Acid | Aromatic Aldehydes | Piperidine (catalytic) | [bmim]BF4 (ionic liquid) | 10-30 min | 85-95% | [9] |
| Malonic Ester | Aromatic Aldehydes | Piperidine/Acetic Acid | Toluene | Several hours | Varies | [10] |
IV. Generation of Ketenes via Pyrolysis
A unique feature of Meldrum's acid derivatives is their ability to generate highly reactive ketene intermediates upon pyrolysis.[2][11][12] This process involves the elimination of acetone and carbon dioxide. The resulting ketenes can be trapped in situ with a variety of nucleophiles, such as alcohols, amines, and water, to afford a wide range of carboxylic acid derivatives, including esters, amides, and acids.[2] This synthetic strategy offers a powerful tool for constructing complex molecules.
V. Experimental Protocols
A. Synthesis of Methyl Phenylacetylacetate from Phenylacetyl Chloride and Meldrum's Acid
Experimental Workflow
Procedure:
-
Acylation: To a solution of Meldrum's acid in dichloromethane, two equivalents of pyridine are added. The mixture is cooled to 0°C, and a solution of phenylacetyl chloride in dichloromethane is added dropwise. The reaction mixture is then stirred at room temperature for 2.5 hours. The resulting acyl Meldrum's acid can be isolated by removing the solvent.[5]
-
Alcoholysis: The crude acyl Meldrum's acid is then refluxed in anhydrous methanol for 2.5 hours.[5]
-
Purification: The solvent is removed using a rotary evaporator, and the residual oil is distilled under reduced pressure to yield methyl phenylacetylacetate.[5]
B. Knoevenagel Condensation of an Aromatic Aldehyde with Meldrum's Acid
Reaction Pathway
Procedure:
-
A mixture of the aromatic aldehyde (1 mmol), Meldrum's acid (1.1 mmol), and a catalytic amount of piperidine is stirred in the ionic liquid [bmim]BF4 at room temperature.[9]
-
The reaction is typically complete within 10-30 minutes.[9]
-
The product, an arylidene Meldrum's acid derivative, can be isolated by extraction with a suitable organic solvent.
VI. Conclusion
Meldrum's acid derivatives present a compelling alternative to traditional malonic esters in organic synthesis. Their enhanced acidity, ability to undergo direct acylation, and unique pyrolysis chemistry provide chemists with a powerful and versatile toolkit for the construction of complex molecules. For applications requiring the synthesis of β-keto esters or reactions under mild conditions, Meldrum's acid derivatives often prove to be the superior choice. This guide provides the foundational data and protocols to encourage the exploration and adoption of these advantageous reagents in modern synthetic endeavors.
References
- 1. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 2. Meldrum's acid [chem-is-you.blogspot.com]
- 3. Meldrum's acid, \mathrm{p} K=7.3, is exceptionally acidic in comparison w.. [askfilo.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Malonic Ester Synthesis [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. US5350872A - Process for the preparation of carboxylic acids and derivatives of them - Google Patents [patents.google.com]
- 11. Page loading... [wap.guidechem.com]
- 12. Uses and Synthesis of Meldrum’s acid_Chemicalbook [chemicalbook.com]
comparative study of different Meldrum's acid derivatives in synthesis
For Researchers, Scientists, and Drug Development Professionals
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent in organic synthesis, prized for the high acidity of its C-5 methylene protons and its utility as a precursor to highly reactive ketene intermediates. Its derivatives, particularly 5-substituted variants, are pivotal building blocks for a diverse array of molecular architectures, including heterocycles and natural products. This guide provides a comparative analysis of different Meldrum's acid derivatives, focusing on their synthesis and subsequent reactivity, supported by experimental data.
I. Comparative Synthesis of 5-Substituted Meldrum's Acid Derivatives
The most common derivatives of Meldrum's acid are the 5-arylidene and 5-alkylidene variants, typically synthesized via the Knoevenagel condensation. The choice of aldehyde or ketone and the reaction conditions can significantly influence the yield of the desired product.
Performance in Knoevenagel Condensation
The following tables summarize the yields of various 5-substituted Meldrum's acid derivatives prepared through Knoevenagel condensation, providing a direct comparison of the performance of different starting materials under similar conditions.
Table 1: Comparative Yields of 5-Arylidene Meldrum's Acid Derivatives [1]
| Entry | Aldehyde | Derivative | Yield (%) |
| 1 | Benzaldehyde | 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione | 70 |
| 2 | 4-Nitrobenzaldehyde | 2,2-Dimethyl-5-(4-nitrobenzylidene)-1,3-dioxane-4,6-dione | 94 |
| 3 | 4-Methoxybenzaldehyde | 5-(4-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | 80 |
| 4 | 4-Hydroxy-3-methoxybenzaldehyde | 5-(4-Hydroxy-3-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | 90 |
| 5 | 4-Chlorobenzaldehyde | 5-(4-Chlorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | 85 |
Table 2: Comparative Yields of 5-Alkylidene Meldrum's Acid Derivatives [2]
| Entry | Aldehyde/Ketone | Derivative | Yield (%) |
| 1 | Formaldehyde | 5-Methylidene-2,2-dimethyl-1,3-dioxane-4,6-dione | 75 |
| 2 | Acetaldehyde | 5-Ethylidene-2,2-dimethyl-1,3-dioxane-4,6-dione | 82 |
| 3 | Propanal | 5-Propylidene-2,2-dimethyl-1,3-dioxane-4,6-dione | 80 |
| 4 | Butanal | 5-Butylidene-2,2-dimethyl-1,3-dioxane-4,6-dione | 78 |
| 5 | Cyclohexanone | 5-Cyclohexylidene-2,2-dimethyl-1,3-dioxane-4,6-dione | 88 |
II. Comparative Reactivity of 5-Arylidene Meldrum's Acid Derivatives
5-Arylidene Meldrum's acid derivatives are excellent Michael acceptors, and their reactivity is influenced by the electronic nature of the substituent on the aromatic ring. Electron-withdrawing groups generally enhance the electrophilicity of the β-carbon, leading to higher reactivity in Michael additions.
Performance in Michael Addition
The following table compares the performance of different 5-arylmethylidene Meldrum's acids in the Michael addition reaction with N,N'-diphenyldithiomalondiamide. The results highlight the impact of substituents on the aromatic ring on the reaction yield.[3][4]
Table 3: Comparative Yields of Michael Adducts from 5-Arylmethylidene Meldrum's Acids [3]
| Entry | Aryl Group (Ar) in 5-(Arylmethylidene) Derivative | Yield of Michael Adduct (%) |
| 1 | 4-Nitrophenyl | 85 |
| 2 | 2-Nitrophenyl | 82 |
| 3 | 4-Chlorophenyl | 78 |
| 4 | 2-Chlorophenyl | 75 |
| 5 | Phenyl | 65 |
| 6 | 4-Methoxyphenyl | 55 |
As the data indicates, derivatives with electron-withdrawing groups such as nitro and chloro at the para or ortho positions of the phenyl ring exhibit higher reactivity and give better yields in the Michael addition compared to the unsubstituted phenyl or electron-donating methoxy-substituted derivatives.[3]
III. Experimental Protocols
A. General Procedure for the Synthesis of 5-Arylidene Meldrum's Acid Derivatives via Knoevenagel Condensation[1]
Materials:
-
Meldrum's acid (1.0 eq)
-
Substituted benzaldehyde (1.0 eq)
-
Methanol (as solvent)
Procedure:
-
To a solution of Meldrum's acid (e.g., 0.2 g, 1.39 mmol) in methanol (2 mL), the corresponding aldehyde (1.39 mmol) is added.
-
The reaction mixture is stirred at room temperature.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.
-
Upon completion, the solvent is removed under reduced pressure to yield the desired 5-arylidene Meldrum's acid derivative. Further purification is often not required.[1]
B. Synthesis of 5-Alkylidene Meldrum's Acid Derivatives[3]
Materials:
-
Meldrum's acid (1.0 eq)
-
Aldehyde or ketone (1.0 eq)
-
Ethanol (as solvent)
-
Piperidine (catalyst)
Procedure:
-
A mixture of Meldrum's acid (e.g., 2.88 g, 0.02 mol) and the appropriate aldehyde or ketone (0.02 mol) is prepared in ethanol (20 mL).
-
Two drops of piperidine are added to the mixture.
-
The reaction mixture is refluxed for a period ranging from 2 to 14 hours.
-
After cooling to room temperature, the formed precipitate is filtered and can be recrystallized from ethanol.[2]
C. General Procedure for the Michael Addition to 5-Arylmethylidene Meldrum's Acids[4][5]
Materials:
-
5-Arylmethylidene Meldrum's acid (1.0 eq)
-
N,N'-Diphenyldithiomalondiamide (1.0 eq)
-
N-methylmorpholine (catalyst)
-
Anhydrous acetone (as solvent)
Procedure:
-
To a clear solution of the 5-arylmethylidene Meldrum's acid (e.g., 1.33 mmol) and N,N'-diphenyldithiomalondiamide (1.33 mmol) in anhydrous acetone (15 mL), an excess of N-methylmorpholine (e.g., 0.6 mL, 5.45 mmol) is added.
-
The reaction mixture is stirred, and the salt-like Michael adduct precipitates during the reaction.
-
The precipitate is filtered off and washed with acetone and light petroleum to give the pure Michael adduct.
IV. Visualized Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the key synthetic pathways discussed in this guide.
Caption: General workflow for the Knoevenagel condensation.
Caption: Michael addition to a 5-arylidene Meldrum's acid.
References
A Comparative Guide to Analytical Techniques for Assessing the Purity of Isobutyryl Meldrum's Acid
For researchers, scientists, and professionals engaged in drug development and organic synthesis, the purity of starting materials and intermediates is paramount to ensuring the reliability of experimental outcomes and the safety of final products. Isobutyryl Meldrum's Acid, a key building block in various synthetic pathways, is no exception. This guide provides a comprehensive comparison of analytical techniques for assessing its purity, offering detailed experimental protocols, performance data, and visual workflows to aid in method selection and implementation.
Introduction to Purity Assessment
The purity of this compound can be affected by residual starting materials, by-products from its synthesis, and degradation products. Common impurities may include unreacted Meldrum's acid, isobutyric acid, or products from self-condensation or hydrolysis. A multi-faceted analytical approach is often necessary for a complete purity profile. The most common and effective techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Melting Point Analysis.
Comparison of Key Analytical Methods
Each analytical technique offers distinct advantages and limitations in terms of sensitivity, specificity, and the nature of the information it provides. The choice of method will depend on the specific requirements of the analysis, such as the need for quantitative accuracy, impurity identification, or high-throughput screening.
Table 1: Performance Comparison of Analytical Techniques for Purity Assessment
| Feature | HPLC (UV) | qNMR (¹H) | GC-MS | Melting Point Analysis |
| Principle | Differential partitioning between a mobile and stationary phase. | Nuclear spin resonance in a magnetic field. | Partitioning between a gaseous mobile phase and a stationary phase, with mass-to-charge ratio detection. | Observation of the temperature range over which a solid transitions to a liquid. |
| Primary Use | Quantification of non-volatile organic impurities and potency. | Absolute quantification, structural confirmation, and identification of impurities. | Analysis of volatile and semi-volatile impurities. | Preliminary assessment of bulk purity. |
| Typical Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | ~0.01 - 0.1% (mole/mole) | < 0.1 µM[1] | Not applicable for trace impurities. |
| Typical Limit of Quantitation (LOQ) | 0.05 - 0.5 µg/mL | ~0.05 - 0.5% (mole/mole) | ~0.1 µM[1] | Not applicable. |
| Accuracy | High (typically 98-102% recovery) | Very High (primary method) | High (with appropriate standards) | Low |
| Precision (%RSD) | < 2% | < 1% | < 5% | Not applicable. |
| Sample Throughput | High | Medium | High | High |
| Strengths | High sensitivity, high resolution, well-established. | Absolute quantification without a specific reference standard for the analyte, provides structural information. | Excellent for volatile impurities, high sensitivity, and specificity with MS detection. | Simple, fast, and inexpensive. |
| Limitations | Requires a chromophore, potential for co-elution, relative quantification unless a certified standard is used. | Lower sensitivity than HPLC for trace impurities, requires more expensive instrumentation. | Not suitable for non-volatile or thermally labile compounds, may require derivatization. | Non-specific, sensitive to small amounts of impurities which can cause significant depression and broadening of the melting range. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for each of the discussed analytical techniques, which can be adapted and validated for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for detecting and quantifying non-volatile organic impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Autosampler
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% acid (phosphoric or formic acid can be used to improve peak shape). The mobile phase composition may need to be optimized.
-
Standard Preparation: Accurately weigh a reference standard of this compound and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity checks.
-
Sample Preparation: Accurately weigh the sample of this compound and dissolve it in the mobile phase to a similar concentration as the standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (or a wavelength of maximum absorbance for the isobutyryl chromophore)
-
-
Data Analysis: Calculate the purity by area normalization, assuming all impurities have a similar response factor to the main component. For higher accuracy, a response factor for each known impurity should be determined using a reference standard.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides an absolute measure of purity without the need for an identical reference standard of the analyte.
Instrumentation:
-
NMR Spectrometer (≥400 MHz)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
High-purity internal standard with a known purity (e.g., maleic anhydride, dimethyl sulfone)
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) and a precise amount of the internal standard (e.g., 5 mg) into an NMR tube.
-
Dissolution: Add a known volume of the deuterated solvent to completely dissolve the sample and internal standard.
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time of the signals of interest).
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250 for ~1% precision).[2][3]
-
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Data Analysis:
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities. As this compound is a β-keto ester, it may be prone to thermal degradation or tautomerization in the GC inlet. Derivatization may be necessary to improve its thermal stability and chromatographic behavior.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
-
Capillary column suitable for polar analytes (e.g., DB-WAX or similar)
Reagents:
-
Suitable solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Derivatizing agent (optional, e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
Procedure:
-
Sample Preparation (without derivatization): Dissolve a known amount of the sample in a suitable solvent.
-
Sample Preparation (with derivatization): If required, treat the sample with a derivatizing agent like BSTFA to convert the enolizable proton and improve thermal stability.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), then ramp up to a higher temperature (e.g., 280 °C) to elute all components.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-400 amu
-
-
Data Analysis: Identify impurities by comparing their mass spectra with a library (e.g., NIST). Quantify by comparing the peak area of each impurity to that of a reference standard or by using an internal standard method.
Melting Point Analysis
This is a simple and rapid method for a preliminary assessment of purity. Impurities will typically cause a depression and broadening of the melting point range.
Instrumentation:
-
Melting point apparatus
Procedure:
-
Sample Preparation: Place a small amount of the finely powdered, dry sample into a capillary tube.
-
Measurement: Place the capillary tube in the melting point apparatus and heat at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the melting point range.
-
Comparison: Compare the observed melting point range to that of a pure reference sample. A broad range or a depressed melting point indicates the presence of impurities.
Visualization of Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of each analytical technique.
Conclusion
The selection of an appropriate analytical technique for assessing the purity of this compound is a critical decision that impacts the reliability of research and the quality of manufactured products. HPLC is a robust and sensitive method for routine analysis of non-volatile impurities. qNMR stands out for its ability to provide absolute quantification and structural information, making it an invaluable tool for reference standard characterization and in-depth purity assessment. GC-MS is the method of choice for volatile impurities, while melting point analysis serves as a rapid, albeit non-specific, preliminary check. For a comprehensive purity profile, a combination of orthogonal techniques, such as HPLC and qNMR, is highly recommended. By understanding the principles, strengths, and limitations of each method, researchers can confidently select and implement the most suitable analytical strategy for their specific needs.
References
Spectroscopic Intermediates in Isobutyryl Meldrum's Acid Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, a thorough understanding of reaction intermediates is crucial for optimizing synthetic pathways and ensuring product purity. This guide provides a comparative analysis of the spectroscopic data for the key intermediates in the synthesis of Isobutyryl Meldrum's Acid.
The synthesis of this compound is a standard acylation reaction involving Meldrum's acid and an isobutyryl source, typically isobutyryl chloride. The reaction proceeds through a key enolate intermediate. While the enolate is often transient and not isolated, understanding its formation and the spectroscopic characteristics of the starting material and the final product is essential for reaction monitoring and characterization.
Reaction Pathway
The synthesis involves the deprotonation of the acidic methylene proton of Meldrum's acid to form a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of isobutyryl chloride to form the final product, this compound.
Safety Operating Guide
Personal protective equipment for handling Isobutyryl Meldrum's Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Isobutyryl Meldrum's Acid. Given the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of the closely related parent compound, Meldrum's Acid. It is imperative to treat this compound with at least the same level of caution as Meldrum's Acid and to consult the supplier-provided SDS upon receipt for specific handling instructions.
Immediate Safety and Personal Protective Equipment (PPE)
Due to the potential for skin and eye irritation, as indicated by the safety information for Meldrum's Acid, a comprehensive approach to personal protection is required when handling this compound.
| Personal Protective Equipment (PPE) | Specifications and Use |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashes or aerosol generation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber) are required. Inspect gloves for any signs of degradation or perforation before each use. |
| Skin and Body Protection | A laboratory coat is the minimum requirement. For larger quantities or procedures with a higher risk of exposure, chemical-resistant aprons or full-body suits should be considered. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key steps to be taken before, during, and after handling this compound.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to ensure laboratory and environmental safety.
Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weighing paper, and contaminated paper towels, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.
Disposal Procedure:
-
Labeling: Ensure all waste containers are accurately and clearly labeled with the full chemical name ("this compound") and any other required hazard information.
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Collection: Follow your institution's established procedures for the collection and disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Disclaimer: The information provided here is based on the known hazards of a related compound and should be considered as interim guidance. It is not a substitute for the specific Safety Data Sheet for this compound, which must be obtained from the supplier and reviewed thoroughly before any handling of the material. Always adhere to your institution's safety protocols and guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
